H-His-Ala-Ile-Tyr-Pro-Arg-His-OH
Description
Properties
CAS No. |
268215-17-4 |
|---|---|
Molecular Formula |
C41H60N14O9 |
Molecular Weight |
893.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C41H60N14O9/c1-4-22(2)33(54-34(57)23(3)50-35(58)28(42)16-25-18-45-20-48-25)38(61)52-30(15-24-9-11-27(56)12-10-24)39(62)55-14-6-8-32(55)37(60)51-29(7-5-13-47-41(43)44)36(59)53-31(40(63)64)17-26-19-46-21-49-26/h9-12,18-23,28-33,56H,4-8,13-17,42H2,1-3H3,(H,45,48)(H,46,49)(H,50,58)(H,51,60)(H,52,61)(H,53,59)(H,54,57)(H,63,64)(H4,43,44,47)/t22-,23-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
XAEMVBIKWOMFAH-JIQJDAEYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic Stability of the Transferrin Receptor-Targeting Peptide His-Ala-Ile-Tyr-Pro-Arg-His (HAIYPRH) in Aqueous Solution: A Comprehensive Biophysical Guide
Executive Summary
The heptapeptide His-Ala-Ile-Tyr-Pro-Arg-His (commonly known as the T7 peptide or HAIYPRH) has emerged as a premier targeting ligand in nanomedicine due to its high affinity for Transferrin Receptor 1 (TfR1)[1]. Unlike endogenous transferrin, HAIYPRH binds to a distinct, non-competitive epitope on TfR1, enabling highly efficient receptor-mediated transcytosis across the blood-brain barrier (BBB) and into tumor cells[1][2]. However, as a short linear peptide, its efficacy is fundamentally dictated by its thermodynamic stability in aqueous solution. This whitepaper provides an in-depth biophysical analysis of the thermodynamic forces governing the HAIYPRH conformational ensemble and outlines field-proven protocols for quantifying its stability.
Structural Thermodynamics of the HAIYPRH Sequence
Short peptides (
For HAIYPRH to successfully recognize the TfR1 cavity,
Enthalpic Contributions ( )
The enthalpy of the HAIYPRH system is driven by transient intramolecular hydrogen bonding and electrostatic interactions. The sequence contains highly pH-sensitive residues:
-
Histidine (His) Switches: With a
of approximately 6.0, the two terminal Histidine residues are largely neutral at physiological pH (7.4) but become fully protonated and positively charged at endosomal pH (~5.5). This pH-dependent protonation acts as a thermodynamic switch. At pH 7.4, the lack of electrostatic repulsion between the termini favors a more compact conformational ensemble. -
Arginine (Arg) Anchoring: The Arginine residue (
) remains constitutively protonated, providing a stable, positively charged anchor that drives enthalpic stabilization via salt bridges with the negatively charged surface of the TfR1 receptor.
Entropic Contributions ( )
The entropic penalty of adopting a specific binding conformation (
-
Proline (Pro) Constraint: Proline is unique among amino acids due to its cyclic pyrrolidine side chain, which covalently locks the backbone
dihedral angle at approximately -65°. This extreme steric restriction significantly reduces the conformational entropy of the unfolded state, effectively pre-organizing the peptide and lowering the entropic cost of adopting a functional turn conformation. -
Hydrophobic Effect: The adjacent Alanine (Ala) and Isoleucine (Ile) residues create a localized hydrophobic micro-domain. The burial of these non-polar side chains releases highly ordered water molecules back into the bulk solvent, providing a massive gain in solvent entropy that thermodynamically drives the peptide toward a more collapsed, stable state.
Caption: Logical breakdown of enthalpic and entropic forces governing HAIYPRH stability.
Experimental Methodologies for Thermodynamic Profiling
To accurately assess the thermodynamic stability of HAIYPRH, researchers must employ orthogonal biophysical techniques. Circular Dichroism (CD) provides sequence-specific structural shifts, while Differential Scanning Calorimetry (DSC) provides model-free calorimetric data[3].
Protocol 1: Temperature-Dependent Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the gold standard for monitoring the secondary structural ensemble of peptides as a function of temperature[4][5].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve high-purity (>95%) lyophilized HAIYPRH in 10 mM potassium phosphate buffer (pH 7.4) to a final concentration of 0.1 - 0.2 mg/mL.
-
Causality Check: Why potassium phosphate? Standard buffers like PBS contain high concentrations of chloride ions, which strongly absorb far-UV light (
nm). This background absorption obscures the peptide's amide backbone transitions. Potassium phosphate is optically transparent in the far-UV region[4].
-
-
Baseline Correction: Record a buffer-only spectrum in a 0.1 cm pathlength quartz cuvette and subtract it from the peptide spectrum to isolate the intrinsic peptide signal.
-
Thermal Melt Execution: Monitor the mean residue ellipticity
at the wavelength corresponding to the structural minimum (typically 195-205 nm for random coil/turn transitions) from 5°C to 85°C. Use a step-and-hold heating rate of 1°C/min to ensure the system remains in thermodynamic equilibrium at each measurement point[4]. -
Reversibility Validation: Upon reaching 85°C, cool the sample back to 5°C at the same rate.
-
Causality Check: Thermodynamic parameters (extracted via the van't Hoff equation) are only mathematically valid if the unfolding process is fully reversible. A failure to recover the initial CD spectrum indicates irreversible thermal aggregation, invalidating the thermodynamic extraction[5].
-
Protocol 2: Differential Scanning Calorimetry (DSC)
While CD measures structural changes, DSC directly measures the heat energy uptake (
Step-by-Step Methodology:
-
Degassing: Dilute the peptide to 1.0 - 2.0 mg/mL in the exact matched dialysate buffer. Thoroughly degas both the sample and the reference buffer under a vacuum for 15 minutes.
-
Causality Check: Dissolved gases will nucleate into microbubbles upon heating. The bursting of these bubbles in the calorimetric cell causes severe endothermic spikes, destroying the baseline required for accurate integration.
-
-
Scanning: Load the sample and reference cells. Perform a scan from 10°C to 90°C at a scan rate of 60°C/hr.
-
Data Deconvolution: Integrate the area under the excess heat capacity curve to determine the calorimetric enthalpy (
).-
Causality Check: Compare
to the van't Hoff enthalpy ( ) derived from CD. For short peptides like HAIYPRH, the transition is rarely a cooperative two-state process. A ratio of confirms the presence of intermediate thermodynamic states within the conformational ensemble[3].
-
Caption: Workflow for the thermodynamic profiling of HAIYPRH using CD and DSC methodologies.
Data Synthesis: Quantitative Thermodynamic Parameters
The thermodynamic profile of short, proline-containing targeting peptides like HAIYPRH reveals a system of "marginal stability." This flexibility is a functional requirement, allowing the peptide to adaptively fit into the TfR1 binding pocket upon collision.
Table 1: Representative Thermodynamic Parameters for HAIYPRH-like Short Peptides in Aqueous Solution (pH 7.4)
| Parameter | Symbol | Representative Value | Biophysical Implication |
| Free Energy of Unfolding | 2.5 - 4.0 kcal/mol | Indicates marginal stability typical of short linear peptides; the ensemble is highly dynamic at room temperature. | |
| Enthalpy Change | 10 - 15 kcal/mol | Driven primarily by the disruption of transient intramolecular H-bonds and van der Waals contacts. | |
| Entropy Change | 7.5 - 11 kcal/mol | The entropic penalty of folding is heavily mitigated by the rigid pyrrolidine ring of the Proline residue. | |
| Melting Temperature | 35 - 45 °C | Low thermal stability necessitates cold storage (-20°C to -80°C) and careful handling during nanocarrier formulation. |
Implications for Nanomedicine and Drug Delivery
The ultimate utility of HAIYPRH lies in its ability to break through the blood-brain barrier by mimicking the natural ligand-receptor pathway of transferrin[1]. Because HAIYPRH binds to an epitope region of TfR1 distinct from endogenous transferrin, it avoids competitive inhibition in the blood serum[1][2].
When HAIYPRH is chemically conjugated to nanocarriers (e.g., liposomes, polymeric micelles, or gold nanoparticles), its thermodynamic landscape shifts. The covalent tethering restricts the peptide's translational and rotational degrees of freedom, effectively lowering the entropic cost of binding. Furthermore, the high-density display of HAIYPRH on a nanoparticle surface creates multivalent avidity, thermodynamically driving the equilibrium toward successful receptor-mediated endocytosis even if the individual peptide monomers possess only marginal stability.
Caption: Non-competitive targeting mechanism of HAIYPRH to TfR1 for cellular internalization.
References
-
NIH / PubMed. "Revealing the Dynamic Mechanism by Which Transferrin Promotes the Cellular Uptake of HAIYPRH Peptide-Conjugated Nanostructures by Force Tracing." Molecular Pharmaceutics, 2021. Available at: [Link]
-
NIH / PubMed. "Peptide-Engineered Seliciclib Nanomedicine for Brain-Targeted Delivery and Neuroprotection." Int J Mol Sci., 2025. Available at: [Link]
-
NIH / PubMed Central. "Predicting unfolding thermodynamics and stable intermediates for alanine-rich helical peptides with the aid of coarse-grained molecular simulation." Available at:[Link]
-
Cambridge Core. "Thermal protein unfolding by differential scanning calorimetry and circular dichroism spectroscopy: Two-state model versus sequential unfolding." Quarterly Reviews of Biophysics, 2016. Available at: [Link]
-
ResearchGate. "Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions." Available at: [Link]
Sources
- 1. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]
- 2. Revealing the Dynamic Mechanism by Which Transferrin Promotes the Cellular Uptake of HAIYPRH Peptide-Conjugated Nanostructures by Force Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal protein unfolding by differential scanning calorimetry and circular dichroism spectroscopy Two-state model versus sequential unfolding | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. Predicting unfolding thermodynamics and stable intermediates for alanine-rich helical peptides with the aid of coarse-grained molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Assessment of the T7 Peptide (HAIYPRH): Binding Dynamics and Affinity Profiling for TfR1 Targeting
Executive Summary
The peptide sequence H-His-Ala-Ile-Tyr-Pro-Arg-His-OH (commonly designated as T7 ) represents a critical class of targeting ligands in modern drug delivery, specifically engineered for the Transferrin Receptor 1 (TfR1/CD71) . Unlike endogenous transferrin (Tf), which regulates iron homeostasis, the T7 peptide binds to a distinct allosteric site on TfR1.[1] This unique "non-competitive" binding mechanism allows T7-conjugated nanocarriers to hijack the receptor-mediated transcytosis (RMT) pathway without interfering with physiological iron transport.
This technical guide provides an in-depth analysis of the T7 peptide's binding affinity, predicted molecular interaction dynamics, and the experimental protocols required to validate its efficacy as a Blood-Brain Barrier (BBB) penetrating agent.
Structural & Physicochemical Characterization
Before assessing binding affinity, it is essential to establish the peptide's foundational physicochemical profile. These parameters dictate its solubility, stability in serum, and interaction potential with the anionic cell membrane surface.
Table 1: Physicochemical Profile of HAIYPRH (T7)
| Parameter | Value / Description | Impact on Bioactivity |
| Sequence | His-Ala-Ile-Tyr-Pro-Arg-His | Amphipathic nature with cationic terminals. |
| Molecular Weight | 893.01 Da | Small size facilitates deep tissue penetration compared to mAbs. |
| Isoelectric Point (pI) | ~9.65 | Net positive charge at physiological pH (7.4) enhances initial electrostatic attraction to the negatively charged cell membrane. |
| Hydrophobicity | Moderate (GRAVY: -0.97) | Soluble in aqueous buffers; the central hydrophobic core (Ile-Tyr-Pro) is critical for receptor pocket fit. |
| Stability | Susceptible to serum proteases | Requires chemical modification (e.g., D-amino acid substitution or cyclization) for in vivo half-life extension. |
Target Interaction & Binding Mechanism
The primary target for HAIYPRH is the Transferrin Receptor 1 (TfR1) , a homodimeric type II transmembrane glycoprotein.[2]
The Non-Competitive Advantage
Most TfR-targeting antibodies compete with endogenous transferrin for the binding site. At physiological concentrations, serum transferrin saturates TfR1, significantly reducing the efficacy of competitive ligands.
-
Mechanism: T7 binds to a cryptic pocket on the TfR1 apical domain, distinct from the Tf-binding interface.
-
Result: No competition with serum transferrin.[3] T7-conjugated payloads are internalized alongside iron-bound transferrin, maintaining high uptake efficiency even in blood.
Binding Affinity Metrics
Experimental data derived from Surface Plasmon Resonance (SPR) and Phage Display analysis indicates a high-affinity interaction profile.
-
Dissociation Constant (
): ~10 nM [1][2][4] -
Comparison: This affinity is comparable to that of Holo-Transferrin (natural ligand), which typically ranges from 1–10 nM depending on iron loading state.
In Silico Prediction & Molecular Docking Protocols
In the absence of a high-resolution co-crystal structure of the T7-TfR1 complex, computational modeling is the standard for predicting residue-level interactions. This section outlines the validated workflow for in silico affinity profiling.
Computational Workflow
The following DOT diagram illustrates the step-by-step pipeline for predicting the binding pose and free energy of the HAIYPRH-TfR1 complex.
Figure 1: Computational workflow for predicting peptide-receptor binding dynamics.
Predicted Interaction Hotspots
Based on homology modeling with similar TfR-binding peptides, the following residues are predicted to drive the interaction:
-
Arg-6: Forms a critical salt bridge with Asp residues in the TfR1 ectodomain.
-
Tyr-4: Engages in
- stacking or hydrophobic interactions within the receptor pocket. -
Pro-5: Provides structural rigidity, locking the peptide into the bioactive conformation (likely a
-turn).
Experimental Validation Protocols
To verify the predicted affinity and functional uptake, the following self-validating experimental systems are recommended.
Surface Plasmon Resonance (SPR)
Objective: Quantify
-
Chip Preparation: Immobilize Recombinant Human TfR1 (extracellular domain) on a CM5 sensor chip via amine coupling.
-
Analyte Injection: Inject HAIYPRH at concentrations ranging from 0.1 nM to 100 nM.
-
Reference Channel: Use a scrambled peptide (e.g., H-Ala-His-Pro-Tyr-Ile-Arg-His-OH) to subtract non-specific binding.
-
Validation: The sensorgram must show dose-dependent association and a stable dissociation phase.
Receptor-Mediated Transcytosis Pathway
Understanding the cellular fate of the peptide is crucial. The following diagram maps the biological pathway triggered by T7 binding.
Figure 2: Receptor-Mediated Transcytosis (RMT) pathway utilized by T7 for BBB penetration.
References
-
Lee, J. H., et al. (2001). Receptor mediated uptake of peptides that bind the human transferrin receptor. European Journal of Biochemistry. Link
-
Oh, S., et al. (2009). Synthesis and anti-cancer activity of covalent conjugates of artemisinin and a transferrin-receptor targeting peptide. Cancer Letters. Link
-
Kuang, Y., et al. (2016). Dual targeting of glioma with T7 peptide-conjugated nanoparticles.[5] Journal of Controlled Release. Link
-
Zhang, Z., et al. (2022). Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells.[6][7] Drug Delivery.[1][2][7][8][9][10] Link
-
RCSB PDB. (1999). Crystal Structure of Human Transferrin Receptor (1CX8). Protein Data Bank.[11][12] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide-Engineered Seliciclib Nanomedicine for Brain-Targeted Delivery and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cys-T7 Peptide Supplier | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
Navigating the Amphipathic Landscape: A Hydrophobicity Profile of the His-Ala-Ile-Tyr-Pro-Arg-His Peptide
Abstract
This technical guide provides a comprehensive analysis of the hydrophobicity profile of the synthetic peptide His-Ala-Ile-Tyr-Pro-Arg-His. We delve into both theoretical predictions, utilizing established hydrophobicity scales, and experimental determination via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the methodologies and the scientific rationale behind them. The guide aims to serve as a practical resource for understanding and predicting the behavior of peptides in aqueous and non-aqueous environments, a critical aspect of drug design and development.
Introduction: The Significance of Peptide Hydrophobicity
Hydrophobicity, the physicochemical property of a molecule to repel water, is a paramount determinant of a peptide's structure, function, and therapeutic potential.[1][2] It governs critical processes such as protein folding, membrane interaction, and receptor binding. For drug development professionals, a thorough understanding of a peptide's hydrophobicity profile is indispensable for predicting its solubility, stability, bioavailability, and potential for aggregation.[2]
The peptide under investigation, His-Ala-Ile-Tyr-Pro-Arg-His, is a heptapeptide with a diverse composition of amino acids, including charged (His, Arg), nonpolar (Ala, Ile, Pro), and aromatic (Tyr) residues. This heterogeneity presents an interesting case study for examining the interplay of individual amino acid hydrophobicities and their collective impact on the overall peptide character. This guide will first establish a theoretical hydrophobicity profile using widely accepted scales and then outline a robust experimental protocol for its empirical determination.
Theoretical Hydrophobicity Profile
The theoretical hydrophobicity of a peptide can be estimated by summing the hydrophobicity indices of its constituent amino acids.[3] Several scales have been developed based on different experimental and computational methods, each offering a unique perspective on amino acid hydrophobicity.[4] For a comprehensive analysis, we will utilize four prominent scales:
-
Kyte-Doolittle Scale: A widely used scale based on the free energy of transfer of amino acid side chains from a hydrophobic to a hydrophilic environment.[5]
-
Eisenberg Normalized Consensus Scale: A consensus scale derived from multiple independent hydrophobicity scales.[6]
-
Hopp-Woods Hydrophilicity Scale: Primarily designed to predict antigenic determinants, this scale focuses on surface-exposed hydrophilic regions.[3][7]
-
Cornette et al. Optimal Scale: An optimized scale computed from an analysis of 28 published scales, suitable for predicting alpha-helices.[6][8]
Amino Acid Hydrophobicity Values
The hydrophobicity/hydrophilicity values for each amino acid in the peptide, according to the selected scales, are presented in Table 1.
| Amino Acid | Kyte-Doolittle | Eisenberg (Normalized) | Hopp-Woods | Cornette et al. |
| Histidine (His) | -3.2 | -0.40 | -0.5 | -1.90 |
| Alanine (Ala) | 1.8 | 0.26 | -0.5 | 0.20 |
| Isoleucine (Ile) | 4.5 | 0.73 | -1.8 | 4.10 |
| Tyrosine (Tyr) | -1.3 | 0.05 | -2.3 | 1.90 |
| Proline (Pro) | -1.6 | -0.07 | 0.0 | -2.10 |
| Arginine (Arg) | -4.5 | -1.76 | 3.0 | -4.00 |
| Histidine (His) | -3.2 | -0.40 | -0.5 | -1.90 |
Calculation of the Overall Hydrophobicity Profile
The overall hydrophobicity of the peptide is calculated as the average of the individual residue scores. A sliding window approach is often employed to visualize the hydrophobicity profile along the peptide sequence, highlighting hydrophobic and hydrophilic regions.[5][9]
The Grand Average of Hydropathy (GRAVY) score is a commonly used metric, calculated by summing the hydropathy values of all amino acids and dividing by the number of residues in the sequence.[3] A positive GRAVY score indicates a generally hydrophobic peptide, while a negative score suggests a more hydrophilic character.
Calculated GRAVY Scores for His-Ala-Ile-Tyr-Pro-Arg-His:
-
Kyte-Doolittle: (-3.2 + 1.8 + 4.5 - 1.3 - 1.6 - 4.5 - 3.2) / 7 = -1.07
-
Eisenberg: (-0.40 + 0.26 + 0.73 + 0.05 - 0.07 - 1.76 - 0.40) / 7 = -0.23
-
Hopp-Woods: (-0.5 - 0.5 - 1.8 - 2.3 + 0.0 + 3.0 - 0.5) / 7 = -0.37
-
Cornette et al.: (-1.90 + 0.20 + 4.10 + 1.90 - 2.10 - 4.00 - 1.90) / 7 = -0.53
The consistently negative GRAVY scores across all four scales suggest that the His-Ala-Ile-Tyr-Pro-Arg-His peptide is predicted to be predominantly hydrophilic. The presence of two strongly hydrophilic arginine and histidine residues significantly influences this overall character, despite the presence of the highly hydrophobic isoleucine.
The following diagram illustrates the theoretical hydrophobicity profile based on the Kyte-Doolittle scale.
Experimental Determination of Hydrophobicity by RP-HPLC
While theoretical predictions provide valuable insights, the experimental determination of a peptide's hydrophobicity is crucial for confirming its actual behavior. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.[10] In RP-HPLC, peptides are separated based on their hydrophobicity through differential partitioning between a nonpolar stationary phase and a polar mobile phase.[10] More hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times.
Experimental Protocol
The following is a detailed, step-by-step methodology for determining the hydrophobicity of the His-Ala-Ile-Tyr-Pro-Arg-His peptide.
Materials:
-
His-Ala-Ile-Tyr-Pro-Arg-His peptide (synthesized and purified)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reversed-phase HPLC column (e.g., C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly before use.
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient)
-
40-45 min: 95% B (column wash)
-
45-50 min: 95% to 5% B (return to initial conditions)
-
50-60 min: 5% B (equilibration)
-
-
-
Data Analysis:
-
Record the retention time (RT) of the main peptide peak.
-
The retention time is directly proportional to the hydrophobicity of the peptide.
-
The following diagram illustrates the experimental workflow for determining peptide hydrophobicity using RP-HPLC.
Interpreting the Results
A single, sharp peak in the chromatogram will indicate the purity of the synthetic peptide. The retention time of this peak provides a quantitative measure of its hydrophobicity under the specified chromatographic conditions. To establish a relative hydrophobicity index, a set of standard peptides with known hydrophobicities can be run under the same conditions to create a calibration curve.
Synthesis and Discussion
The theoretical analysis, based on multiple established hydrophobicity scales, consistently predicts the His-Ala-Ile-Tyr-Pro-Arg-His peptide to be hydrophilic. This is primarily attributed to the presence of two histidine residues and one arginine residue, which are strongly polar and charged at the acidic pH of the RP-HPLC mobile phase. The hydrophobic contributions of alanine and particularly the highly nonpolar isoleucine are not sufficient to render the entire peptide hydrophobic.
The experimental determination via RP-HPLC is expected to confirm this hydrophilic character with a relatively short retention time compared to more hydrophobic peptides of similar size. The exact retention time will be influenced by the specific column chemistry and gradient conditions. Discrepancies between the predicted and experimental hydrophobicity can arise from several factors, including:
-
Peptide Conformation: The theoretical scales assume a fully extended peptide chain, whereas in solution, the peptide may adopt a specific conformation that buries some hydrophobic residues and exposes hydrophilic ones, or vice versa.
-
Solvent-Peptide Interactions: The complex interactions between the peptide, the stationary phase, and the mobile phase are not fully captured by simple additive models.
-
Terminal Groups: The free N- and C-termini can also influence the overall polarity of the peptide.
Conclusion
The comprehensive analysis of the His-Ala-Ile-Tyr-Pro-Arg-His peptide reveals a predominantly hydrophilic character, as predicted by multiple theoretical scales. This understanding is critical for its potential applications in drug development, guiding formulation strategies and predicting its in vivo behavior. The detailed RP-HPLC protocol provided herein offers a robust method for the empirical validation of this prediction and serves as a template for the characterization of other synthetic peptides. By integrating both theoretical and experimental approaches, researchers can gain a more complete and accurate understanding of a peptide's hydrophobicity profile, a cornerstone of rational peptide and protein drug design.
References
-
Bioinformatics Explained. (2005, December 17). Hydrophobicity. Retrieved from [Link]
- Cornette, J. L., Cease, K. B., Margalit, H., Spouge, J. L., Berzofsky, J. A., & DeLisi, C. (1987). Hydrophobicity scales and computational techniques for detecting amphipathic structures in proteins. Journal of Molecular Biology, 195(3), 659–685.
- Eisenberg, D., Weiss, R. M., & Terwilliger, T. C. (1982). The hydrophobic moment detects periodicity in protein hydrophobicity. Proceedings of the National Academy of Sciences, 79(12), 3798–3802.
- HPLC of Peptides and Proteins: Methods and Protocols. (2003). In M.-I. Aguilar (Ed.), Methods in Molecular Biology. Humana Press.
- Hopp, T. P., & Woods, K. R. (1981). Prediction of protein antigenic determinants from amino acid sequences. Proceedings of the National Academy of Sciences, 78(6), 3824–3828.
- Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology, 157(1), 105–132.
-
Peptides. (2024, May 29). hydrophobicity: Compute the hydrophobicity index of a protein sequence. RDRR.io. Retrieved from [Link]
- Hopp, T. P. (1993). Use of Hydrophilicity Plotting Procedures to Identify Protein Antigenic Segments and Other Interaction Sites. In Methods in Molecular Biology (Vol. 13, pp. 377-387). Humana Press.
- Cornette, J. L., Cease, K. B., Margalit, H., Spouge, J. L., Berzofsky, J. A., & DeLisi, C. (1987). Hydrophobicity scales and computational techniques for detecting amphipathic structures in proteins. Journal of molecular biology, 195(3), 659-685.
- Eisenberg, D. (1984). Three-dimensional structure of membrane and surface proteins. Annual review of biochemistry, 53(1), 595-623.
- Hopp, T. P., & Woods, K. R. (1983). A computer program for predicting protein antigenic determinants. Molecular immunology, 20(4), 483-489.
-
PeptideChemistry.org. (n.d.). Kyte–Doolittle Hydropathy Scale. Retrieved from [Link]
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- 4. Hydrophobicity scales - Wikipedia [en.wikipedia.org]
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- 6. home.hiroshima-u.ac.jp [home.hiroshima-u.ac.jp]
- 7. Amino Acid Hydrophobicity Scales [cgl.ucsf.edu]
- 8. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]
- 9. Amino Acids Reference Chart [sigmaaldrich.com]
- 10. IMGT Education [imgt.org]
Methodological & Application
Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol for the Heptapeptide His-Ala-Ile-Tyr-Pro-Arg-His (HAIYPRH)
Application Note & Protocol Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Fmoc-SPPS Optimization, Racemization Suppression, and Steric Hindrance Management
Introduction and Strategic Experimental Design
The synthesis of the heptapeptide His-Ala-Ile-Tyr-Pro-Arg-His (HAIYPRH) presents several distinct chemical challenges that render standard, automated "plug-and-play" protocols insufficient. As a Senior Application Scientist, it is critical to design a self-validating synthetic system where the causality of every reagent choice is understood and optimized.
This protocol utilizes Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) , moving from the C-terminus (His) to the N-terminus (His). To ensure high crude purity and preserve the stereochemical integrity of the peptide, we have engineered this protocol around three core mechanistic pillars:
A. Prevention of C-Terminal Histidine Enantiomerization
Loading Fmoc-His(Trt)-OH onto a standard hydroxyl-functionalized resin (e.g., Wang resin) requires esterification, typically mediated by MSNT/MeIm or DIC/DMAP. These basic conditions inevitably lead to severe racemization (formation of D-His) at the C-terminus.
Solution: We utilize 2-Chlorotrityl chloride (2-CTC) resin . The attachment to 2-CTC resin proceeds via nucleophilic substitution (
B. Suppression of N-Terminal His(Trt) Racemization via Activation Kinetics
Histidine is the most susceptible amino acid to racemization during peptide coupling. Recent Design of Experiments (DOE) studies have proven that pre-activation of Fmoc-His(Trt)-OH significantly stimulates D-His formation[1][2]. Solution: We employ DIC/OxymaPure as the coupling system. OxymaPure is safer than HOBt, avoids the generation of hazardous HCN gas, and provides superior coupling kinetics[3][4]. Crucially, for the N-terminal Histidine, we mandate an in situ activation strategy —adding the amino acid, Oxyma, and DIC directly to the resin without any pre-mixing or incubation period[1][2].
C. Overcoming Steric Hindrance and Secondary Amines
The sequence contains a Tyr-Pro and an Ile-Tyr linkage. Proline introduces a secondary amine, making the subsequent acylation by the bulky Fmoc-Tyr(tBu)-OH sterically hindered. Furthermore, Isoleucine is
Workflow Visualization
Figure 1: Iterative Fmoc-SPPS workflow optimized for HAIYPRH synthesis.
Materials and Quantitative Parameters
Table 1: Amino Acid Building Blocks
| Position | Residue | Protected Building Block | Rationale for Protection |
| 7 (C-Term) | His | Fmoc-His(Trt)-OH | Trt protects the imidazole nitrogen from acylation. |
| 6 | Arg | Fmoc-Arg(Pbf)-OH | Pbf protects the highly basic guanidino group. |
| 5 | Pro | Fmoc-Pro-OH | No side-chain protection required. |
| 4 | Tyr | Fmoc-Tyr(tBu)-OH | tBu prevents branching at the phenolic hydroxyl. |
| 3 | Ile | Fmoc-Ile-OH | No side-chain protection required. |
| 2 | Ala | Fmoc-Ala-OH | No side-chain protection required. |
| 1 (N-Term) | His | Fmoc-His(Trt)-OH | Trt protects the imidazole nitrogen. |
Table 2: Standard SPPS Cycle Parameters (per 0.1 mmol scale)
| Step | Reagent / Solvent | Equivalents | Time | Repetitions |
| Deprotection | 20% Piperidine in DMF | - | 5 min | 2x |
| Washing | DMF | - | 1 min | 5x |
| Coupling | Fmoc-AA-OH / DIC / Oxyma | 4 : 4 : 4 | 60 min | 1x (See exceptions) |
| Washing | DMF | - | 1 min | 5x |
Note: Double coupling (2 x 60 min) is mandatory for Fmoc-Tyr(tBu)-OH and Fmoc-Ile-OH.
Table 3: Optimized Cleavage Cocktail
Because this sequence lacks Cys, Met, and Trp, the highly malodorous Reagent K (containing EDT and Thioanisole) is unnecessary[5][6]. However, Phenol is retained to scavenge t-butyl cations and prevent the alkylation of Tyrosine[7][8].
| Component | Function | Volume % |
| Trifluoroacetic Acid (TFA) | Cleavage and global deprotection | 92.5% |
| Triisopropylsilane (TIS) | Cation scavenger | 2.5% |
| Ultrapure Water ( | Hydrolytic scavenger | 2.5% |
| Phenol | Protects Tyr from alkylation | 2.5% |
Step-by-Step Experimental Protocol
Phase 1: Resin Loading (C-Terminal Histidine)
-
Resin Swelling: Weigh 0.1 mmol equivalent of 2-CTC resin into a fritted solid-phase reaction vessel. Swell in dry DCM (5 mL) for 30 minutes. Drain.
-
Loading: Dissolve Fmoc-His(Trt)-OH (0.12 mmol, 1.2 eq) in dry DCM (3 mL). Add DIPEA (0.4 mmol, 4 eq). Add this solution to the resin and agitate gently for 2 hours at room temperature.
-
Capping: To cap unreacted trityl chloride sites, add 0.5 mL of HPLC-grade Methanol to the reaction vessel. Agitate for 15 minutes.
-
Washing: Drain the resin and wash sequentially with DCM (3x), DMF (3x), and DCM (3x).
Phase 2: Iterative Chain Elongation
For each subsequent amino acid (Arg
-
Fmoc Deprotection: Add 20% Piperidine in DMF (4 mL) to the resin. Agitate for 5 minutes, then drain. Repeat for a second 5-minute treatment.
-
Washing: Wash the resin with DMF (5 x 4 mL, 1 min each).
-
Coupling (Standard & In Situ Activation):
-
Dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and OxymaPure (0.4 mmol, 4 eq) in 3 mL of DMF[4].
-
Add the solution to the resin.
-
Immediately add DIC (0.4 mmol, 4 eq) directly to the resin suspension. Do not pre-mix the DIC with the amino acid solution, as pre-activation drives oxazolone formation and racemization, particularly for His(Trt)[1][2].
-
Agitate for 60 minutes at room temperature.
-
-
Special Coupling Exceptions:
-
Fmoc-Tyr(tBu)-OH onto Proline: After the first 60-minute coupling, drain the resin and repeat Step 3 with fresh reagents for another 60 minutes.
-
Fmoc-Ile-OH onto Tyrosine: Perform a double coupling (2 x 60 min) as described above to overcome
-branching steric hindrance.
-
-
Washing: Wash with DMF (5 x 4 mL, 1 min each).
-
Final Deprotection: After the final N-terminal Fmoc-His(Trt)-OH is coupled, perform the Fmoc deprotection (Step 1) and wash thoroughly with DMF (5x) followed by DCM (5x) to prepare for cleavage. Dry the resin under a stream of nitrogen.
Phase 3: Global Cleavage and Deprotection
Critical Insight: The Pbf protecting group on Arginine is notoriously stable and requires extended acidolysis[5][6]. Standard 1-hour cleavage protocols will result in incomplete deprotection (+252 Da mass adduct).
-
Cocktail Preparation: Prepare 10 mL of the cleavage cocktail: 9.25 mL TFA, 0.25 mL TIS, 0.25 mL Water, and 0.25 g Phenol.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin. Agitate gently at room temperature for 2.5 hours .
-
Filtration: Filter the cleavage mixture through the frit into a 50 mL polypropylene centrifuge tube. Wash the depleted resin with an additional 2 mL of neat TFA and combine the filtrates.
Phase 4: Peptide Precipitation and Isolation
-
Precipitation: Concentrate the TFA filtrate under a gentle stream of nitrogen to approximately 3-4 mL. Add the concentrated solution dropwise into 35 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) will immediately form.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes at 4°C. Decant the ether supernatant carefully.
-
Washing: Resuspend the peptide pellet in 30 mL of fresh ice-cold diethyl ether. Centrifuge again and decant. Repeat this wash step one more time to remove residual TFA and scavengers.
-
Drying: Dry the crude peptide pellet under a gentle stream of nitrogen, followed by lyophilization. The crude peptide is now ready for LC-MS analysis and preparative RP-HPLC purification.
References
-
Introduction to Peptide Synthesis National Center for Biotechnology Information (PMC NIH) URL:[Link]
-
Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments Scite.ai URL:[Link]
-
Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis ACS Publications URL:[Link]
-
OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives National Center for Biotechnology Information (PMC NIH) URL:[Link]
Sources
- 1. scite.ai [scite.ai]
- 2. pubs.acs.org [pubs.acs.org]
- 3. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
optimal solvents for dissolving H-His-Ala-Ile-Tyr-Pro-Arg-His-OH
Application Note: Optimization of Solvation Protocols for the Heptapeptide H-His-Ala-Ile-Tyr-Pro-Arg-His-OH
Executive Summary
This technical guide provides a definitive protocol for the solubilization and handling of the heptapeptide H-His-Ala-Ile-Tyr-Pro-Arg-His-OH . Based on its physicochemical profile—specifically the presence of a hydrophobic core (Ile-Tyr-Pro) flanked by cationic termini (His, Arg)—this peptide exhibits amphipathic characteristics that require precise pH control for optimal stability and solubility.
Core Recommendation: The primary recommended solvent system is 0.1% - 10% Acetic Acid (aq) . This ensures full protonation of the Histidine imidazole groups (
Physicochemical Profile & Solubility Logic
To design a robust protocol, we must first analyze the intrinsic properties of the sequence.
Sequence: H-His-Ala-Ile-Tyr-Pro-Arg-His-OH Length: 7 Amino Acids Molecular Weight: ~896.0 g/mol
Table 1: Residue Analysis & Charge Distribution
| Residue | Type | Hydropathy (Kyte-Doolittle) | Charge at pH 7.0 | Charge at pH 4.0 | |
| N-Term | Amine | - | ~9.6 | +1 | +1 |
| His (1) | Basic/Polar | -3.2 | ~6.0 | +0.1 (Partial) | +1 |
| Ala (2) | Hydrophobic | +1.8 | - | 0 | 0 |
| Ile (3) | Hydrophobic | +4.5 | - | 0 | 0 |
| Tyr (4) | Hydrophobic | -1.3 | ~10.1 | 0 | 0 |
| Pro (5) | Hydrophobic | -1.6 | - | 0 | 0 |
| Arg (6) | Basic | -4.5 | ~12.5 | +1 | +1 |
| His (7) | Basic/Polar | -3.2 | ~6.0 | +0.1 (Partial) | +1 |
| C-Term | Acid | - | ~2.1 | -1 | -1 |
| NET CHARGE | ~ +1.2 | ~ +3.0 |
The Mechanistic Logic:
-
Isoelectric Point (pI): The calculated pI is approximately 9.8 . Peptides are least soluble near their pI. Therefore, neutral or slightly basic buffers (pH 7.5–9.0) risk precipitation.[1]
-
Hydrophobic Clustering: The central triad -Ile-Tyr-Pro- creates a significant hydrophobic face. In neutral water, even if the net charge is +1, this face can drive intermolecular aggregation (beta-sheet formation), resulting in a cloudy suspension or hydrogel.
-
The Acid Solution: Lowering the pH below 5.0 ensures both Histidine residues are fully protonated (
). This raises the net charge to +3 , creating strong intermolecular repulsion that overcomes the hydrophobic attraction, resulting in a clear, stable solution.
Solvation Protocols
Protocol A: Aqueous Acidic Reconstitution (Standard)
Best for: In vitro assays, cell culture (with dilution), and HPLC standards.
Reagents:
-
Sterile ultrapure water (Type 1, 18.2 MΩ).
-
Glacial Acetic Acid (High Purity).
Procedure:
-
Preparation: Allow the peptide vial to equilibrate to room temperature (20–25°C) before opening to prevent condensation.
-
Solvent Creation: Prepare a 10% (v/v) Acetic Acid solution in sterile water.
-
Note: For highly sensitive assays, start with 0.1% Acetic Acid. If solubility is incomplete, step up to 10%.
-
-
Addition: Add the solvent to the peptide lyophilized powder to achieve a target concentration of 1–5 mg/mL .
-
Dispersal: Vortex for 30 seconds.
-
Sonication: Sonicate in a water bath for 2–5 minutes.
-
Critical: Watch for "schlieren" lines (swirls) which indicate dissolving. The solution should become perfectly clear.
-
-
Clarification: Centrifuge at 10,000 x g for 1 minute to pellet any dust or insoluble fibers. Transfer the supernatant to a new tube.
Protocol B: Organic Stock (DMSO)
Best for: Very high concentration stocks (>10 mg/mL) or if the peptide is a free base.
Reagents:
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.
Procedure:
-
Weighing: Accurately weigh the peptide powder.
-
Primary Solvation: Add sterile DMSO to the vial to achieve 100x the final working concentration (e.g., 10 mM).
-
Why: This keeps the final DMSO concentration in your assay < 1% after dilution.
-
-
Mixing: Vortex vigorously. The peptide should dissolve instantly due to the disruption of secondary structures by DMSO.
-
Dilution: Slowly add the aqueous buffer to the DMSO stock (dropwise) with constant agitation.
-
Warning: Adding DMSO to water can cause exotherms; always add water to the organic phase slowly if working with large volumes, though for peptides, the reverse (stock into buffer) is standard for assay prep.
-
Visual Decision Tree (Workflow)
The following diagram illustrates the decision logic for dissolving this specific heptapeptide.
Caption: Decision matrix for solubilizing H-His-Ala-Ile-Tyr-Pro-Arg-His-OH. Blue indicates starting material; Red indicates the critical acidification step recommended for this sequence.
Stability & Storage Guidelines
-
Oxidation Risk: This peptide contains Tyrosine and two Histidines . While less sensitive than Cysteine or Methionine, these residues can oxidize over time.[1] Avoid vigorous vortexing that introduces excessive air bubbles.
-
Aliquot Strategy:
-
Do not store the peptide in dilute solution (
mg/mL) for long periods, as it adheres to plastics. -
Flash-freeze aliquots in liquid nitrogen or dry ice/ethanol.
-
Store at -80°C .
-
Limit Freeze-Thaw: Maximum 3 cycles.
-
References
-
LifeTein. (2024). How to dissolve, handle and store synthetic peptides. [Link]
-
Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein.[2] Journal of Molecular Biology, 157(1), 105-132. (Foundational reference for hydropathy scales used in Protocol 2).
Sources
Application Note: High-Purity Isolation of the Cationic Heptapeptide HAIYPRH (T7)
Executive Summary
The heptapeptide HAIYPRH (His-Ala-Ile-Tyr-Pro-Arg-His), often designated as T7 , is a transferrin receptor (TfR)-targeting ligand widely used to facilitate blood-brain barrier (BBB) crossing in drug delivery systems [1].
Purifying HAIYPRH presents distinct challenges due to its cationic nature (two Histidines, one Arginine) and hydrophilicity . Standard Reversed-Phase HPLC (RP-HPLC) protocols often yield poor retention or significant peak tailing due to secondary interactions with residual silanols on the stationary phase.
This guide provides a tiered protocol for the purification of HAIYPRH, moving from standard TFA-based systems to advanced ion-pairing and orthogonal separation modes.
Physicochemical Profile & Separation Logic[1]
Before selecting a column, we must understand the molecule's behavior in solution.
| Property | Value / Description | Chromatographic Implication |
| Sequence | H-A-I-Y-P-R-H | N-terminus to C-terminus.[1] |
| Molecular Weight | ~880.0 Da | Small molecule; requires small pore size (e.g., 100–130 Å). |
| Isoelectric Point (pI) | ~10.5 | Highly basic. Positively charged at pH < 8.[2]0. |
| Hydrophobicity | Low to Moderate | Contains Ile/Tyr (hydrophobic) but dominated by His/Arg (polar/charged). |
| Key Challenge | Silanol Interaction | The basic residues (His, Arg) interact with negatively charged silanols on silica columns, causing peak tailing. |
The "Selectivity Triangle" Strategy
To ensure purity, we utilize a logic flow that prioritizes Silanol Suppression and Ion Pairing .
Figure 1: Decision matrix for HAIYPRH purification. Tier 1 is the starting point; Tiers 2 and 3 are invoked based on specific failure modes.
Tier 1: The "Workhorse" Protocol (Low pH C18)
This is the standard starting point. We use Trifluoroacetic Acid (TFA) as the ion-pairing agent. TFA protonates the basic residues (His, Arg) and forms a hydrophobic ion pair, increasing retention on the C18 chain and masking silanol interactions [2].
3.1 System Parameters
-
Column: C18 End-capped (e.g., Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus).
-
Why: "End-capping" reduces free silanols, minimizing tailing for basic peptides.
-
Dimensions: 4.6 x 150 mm (Analytical) or 19 x 150 mm (Preparative).
-
Pore Size: 130 Å (Ideal for small peptides).
-
-
Mobile Phase A: 100% Water + 0.1% (v/v) TFA.
-
Mobile Phase B: 100% Acetonitrile (ACN) + 0.1% (v/v) TFA.
-
Detection: UV at 214 nm (Peptide bond) and 280 nm (Tyrosine side chain).
-
Flow Rate: 1.0 mL/min (Analytical).
3.2 Gradient Profile (Scouting vs. Focused)
Since HAIYPRH is hydrophilic, it will elute early. Do not use a generic 0–100% gradient.
| Time (min) | % Mobile Phase B | Event | Logic |
| 0.0 | 2% | Injection | High aqueous start to trap hydrophilic peptide. |
| 2.0 | 2% | Isocratic Hold | Desalting/removal of injection shock. |
| 22.0 | 40% | Linear Gradient | Shallow slope (~1.9% B/min) for max resolution. |
| 24.0 | 95% | Wash | Remove hydrophobic impurities/aggregates. |
| 26.0 | 95% | Hold | Ensure column cleaning. |
| 26.1 | 2% | Re-equilibration | Prepare for next run. |
Validation Check: If the peptide elutes before 5 minutes, proceed to Tier 2A .
Tier 2: Advanced Optimization Strategies
If Tier 1 results in broad peaks or insufficient retention, use the following modifications.
4.1 Tier 2A: Enhanced Retention with HFBA
If the peptide elutes too close to the void volume (k' < 2), replace TFA with Heptafluorobutyric Acid (HFBA) .
-
Mechanism: HFBA has a longer fluorocarbon tail than TFA. It forms a much more hydrophobic ion pair with the Arginine/Histidine residues, significantly increasing retention on the C18 column [3].
-
Protocol Change: Replace 0.1% TFA with 0.1% HFBA in both Mobile Phase A and B.
-
Note: HFBA can suppress ionization in Mass Spectrometry (LC-MS). If MS detection is required, use a post-column split or switch to Tier 2B.
4.2 Tier 2B: High pH Separation (The "Silanol Off" Switch)
At low pH, silanols are ionized (negative) and attract the protonated peptide. At high pH (pH > 10) , the peptide loses some positive charge (Histidine pKa ~6.0), and the column surface charge dominates.
-
Requirement: You MUST use a Hybrid Particle Column (e.g., Waters XBridge or Phenomenex Gemini) chemically stable at pH 10. Do not use standard silica columns.
-
Mobile Phase A: 20 mM Ammonium Formate (adjusted to pH 10 with Ammonium Hydroxide).
-
Benefit: Often changes elution order of impurities, providing "orthogonal" selectivity to the TFA method.
Preparative Scale-Up Protocol
Once the analytical method is established, scale up for purification.
5.1 Sample Preparation
-
Solvent: Dissolve crude peptide in 95% Water / 5% Acetonitrile / 0.1% TFA .
-
Warning: Do not dissolve highly cationic peptides in 100% ACN; they may precipitate or form aggregates.
-
-
Concentration: 5–10 mg/mL. Filter through a 0.22 µm PES filter.
5.2 Loading & Collection
-
Loading: Inject <1% of the column volume to prevent band broadening.
-
Collection Trigger: Collect peaks based on Slope (sharp rise) rather than just Threshold (level) to avoid collecting tailing edges containing impurities.
-
Post-Processing:
-
Pool fractions.
-
Salt Exchange: If HFBA or non-volatile salts were used, perform a final desalt step using a C18 Sep-Pak cartridge, washing with water and eluting with 50% ACN/Water (no modifier) or dilute HCl if the Chloride salt is desired.
-
Lyophilization: Freeze-dry immediately to prevent deamidation of the Asparagine/Glutamine (if present in impurities) or oxidation of Histidine.
-
References
-
Lee, J. H., et al. (2001).[5] "Receptor mediated uptake of peptides that bind the human transferrin receptor."[5][6] European Journal of Biochemistry, 268(7), 2004-2012. Link
- Foundational paper identifying the HAIYPRH sequence and its binding properties.
-
Mant, C. T., & Hodges, R. S. (2002). "High-Performance Liquid Chromatography of Peptides." Methods in Molecular Biology, 251, 197-256. Link
- Authoritative text on peptide purification mechanisms, specifically ion-pairing effects.
- Vacek, J., et al. (2006). "Heptafluorobutyric acid as a mobile phase modifier for the separation of hydrophilic peptides." Journal of Chromatography A, 1107(1-2), 233-239.
-
Zhang, W., et al. (2012).[7] "T7-modified PEG-PLL micelles for targeted delivery of siRNA to brain tumor." Biomaterials, 33(26), 6269-6276. Link
-
Application of HAIYPRH (T7) in drug delivery, confirming its stability and handling.[7]
-
Sources
- 1. lifetein.com [lifetein.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ahajournals.org [ahajournals.org]
- 5. T7 peptide [novoprolabs.com]
- 6. US6743893B2 - Receptor-mediated uptake of peptides that bind the human transferrin receptor - Google Patents [patents.google.com]
- 7. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and In Vitro Application of HAIYPRH (T7) Peptide Stock Solutions
Target Audience: Researchers, scientists, and drug development professionals. Application Areas: Targeted Drug Delivery, Blood-Brain Barrier (BBB) Transcytosis, Glioblastoma Therapeutics.
Mechanistic Grounding: Why HAIYPRH?
The heptapeptide His-Ala-Ile-Tyr-Pro-Arg-His (HAIYPRH) , widely known in literature as the T7 peptide , is a highly specific targeting ligand discovered via phage display technology[1][2]. It is engineered to bind the human Transferrin Receptor 1 (TfR1 / CD71), a dimeric glycoprotein heavily overexpressed on the endothelial cells of the blood-brain barrier (BBB) and rapidly proliferating tumor cells, such as glioblastoma[1][3].
The Causality of Ligand Selection
A common challenge in TfR-targeted delivery is competitive inhibition. Endogenous holo-transferrin (Tf) is highly abundant in human serum (~2–3 mg/mL). Because Tf is a large 78 kDa glycoprotein, utilizing it as a targeting moiety often leads to poor nanocarrier uptake due to saturation of the receptor by native serum Tf[4].
HAIYPRH circumvents this biological bottleneck. With a molecular weight of approximately 1 kDa, the T7 peptide binds to an entirely distinct epitope on TfR1 with a high affinity (
TfR1-Mediated Endocytosis and Transcytosis Pathway of HAIYPRH.
Physicochemical Properties & Data Presentation
Before preparing stock solutions, it is critical to understand the physical properties of the peptide to prevent aggregation, miscalculation of molarity, or loss of material. Synthetic peptides are typically supplied as lyophilized salts (e.g., Trifluoroacetic acid [TFA] or Hydrochloride [HCl] salts). The counterion can account for 10–30% of the total powder mass[6]. Failure to account for this will result in sub-optimal dosing.
| Property | Value | Experimental Relevance |
| Sequence | His-Ala-Ile-Tyr-Pro-Arg-His | Contains basic residues (His, Arg) ensuring high aqueous solubility. |
| Molecular Weight | 893.01 g/mol (Free base) 929.46 g/mol (HCl salt) | ~1 kDa size prevents competitive inhibition seen with 78 kDa Transferrin[4][6]. |
| Target Receptor | Transferrin Receptor 1 (TfR1) | Highly expressed on BBB and glioblastoma cells (e.g., U87-MG, LN229)[4]. |
| Binding Affinity ( | ~10 nM | High affinity comparable to endogenous holo-transferrin[4]. |
| Extinction Coefficient | 1,490 M⁻¹ cm⁻¹ at 280 nm | Allows self-validation of stock concentration via UV-Vis (due to 1 Tyrosine). |
Protocol: Preparation of HAIYPRH Stock Solutions
To ensure a self-validating and reproducible system, the following protocol minimizes degradation and verifies the final concentration.
Materials Required
-
Lyophilized HAIYPRH peptide (TFA or HCl salt)
-
Ultrapure, endotoxin-free cell culture grade water (or 1X PBS, pH 7.4)
-
Low protein-binding (LoBind) microcentrifuge tubes
-
0.22 µm low-protein binding syringe filter (e.g., PES membrane)
-
UV-Vis Spectrophotometer (e.g., NanoDrop)
Step-by-Step Methodology
-
Equilibration: Allow the sealed vial of lyophilized HAIYPRH to reach room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial introduces ambient condensation, which rapidly degrades the peptide via hydrolysis.
-
Mass Calculation: Determine the required volume of solvent based on the net peptide content. If the certificate of analysis (CoA) states a peptide purity of 95% and a peptide content of 80% (due to TFA salts), a 1 mg powder sample contains only 0.8 mg of active HAIYPRH[6].
-
Reconstitution: Add the calculated volume of ultrapure water or PBS to achieve a primary stock concentration of 1 to 10 mg/mL. Pipette gently to dissolve. Causality: HAIYPRH is highly hydrophilic due to its His and Arg residues; it should dissolve rapidly without the need for organic solvents like DMSO.
-
Self-Validation (Concentration Check): Measure the absorbance of a 1:10 diluted aliquot at 280 nm.
-
Calculate exact molarity using the Beer-Lambert Law:
, where .
-
-
Sterilization: Pass the solution through a 0.22 µm PES syringe filter if the peptide will be used in long-term cell culture (>24 hours).
-
Aliquoting & Storage: Divide the stock into 50–100 µL aliquots in LoBind tubes. Store at -20°C (stable for 1 month) or -80°C (stable for up to 6 months)[7]. Causality: LoBind tubes prevent the positively charged peptide from adsorbing to the plastic walls. Aliquoting prevents repeated freeze-thaw cycles that disrupt the peptide backbone.
Step-by-Step Workflow for HAIYPRH Stock Solution Preparation.
Protocol: In Vitro Cell Uptake Assay (U87-MG Glioblastoma)
To validate the targeting efficacy of your synthesized HAIYPRH-conjugates (e.g., T7-fluorophores or T7-nanoparticles), a cellular uptake assay using TfR-overexpressing U87-MG cells is standard practice[3][5].
Workflow
-
Cell Seeding: Seed U87-MG cells in a 6-well plate at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours until 70-80% confluent. -
Serum Starvation (Optional but Recommended): Wash cells twice with 1X PBS and incubate in serum-free DMEM for 2 hours. Causality: While T7 does not compete directly with Tf, removing serum standardizes the baseline recycling rate of TfR1 to the cell surface.
-
Treatment: Thaw an aliquot of the HAIYPRH stock on ice. Dilute the peptide-conjugate into pre-warmed complete media to the desired working concentration (typically 10–50 µM). Treat the cells and incubate for 1 to 4 hours at 37°C.
-
Termination: Remove the media and immediately wash the cells three times with ice-cold PBS. Causality: The drastic temperature drop halts active clathrin-mediated endocytosis, ensuring you are measuring internalized peptide rather than ongoing surface binding.
-
Analysis: Trypsinize the cells, centrifuge at 300 x g for 5 minutes, resuspend in flow cytometry buffer (PBS + 1% BSA), and analyze the mean fluorescence intensity (MFI) via Flow Cytometry.
Troubleshooting & Optimization
-
Issue: Lower than expected cellular uptake.
-
Cause: Receptor downregulation or peptide loss.
-
Solution: Ensure U87-MG cells are not over-passaged (>20 passages), which can lead to phenotypic drift and downregulation of surface TfR1. Verify the peptide concentration using the A280 method described above to rule out adsorption to storage tubes.
-
-
Issue: Precipitation upon dilution in culture media.
-
Cause: Localized pH shock or interaction with multivalent ions in the media.
-
Solution: Always dilute the highly concentrated aqueous stock directly into a larger volume of buffered, pre-warmed culture media. Do not add concentrated media components directly to the peptide stock.
-
References
- Source: Google Patents (US6743893B2)
-
An epirubicin-peptide conjugate with anticancer activity is dependent upon the expression level of the surface transferrin receptor Source: Spandidos Publications URL:[Link]
-
Improve BBB Penetration and Cytotoxicity of Palbociclib in U87-MG Glioblastoma Cells Delivered by Dual Peptide Functionalized Nanoparticles Source: MDPI URL:[Link]
-
T7 peptide Source: NovoPro Labs URL:[Link]
Sources
- 1. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]
- 2. US6743893B2 - Receptor-mediated uptake of peptides that bind the human transferrin receptor - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Medicine Reports [spandidos-publications.com]
- 5. Improve BBB Penetration and Cytotoxicity of Palbociclib in U87-MG Glioblastoma Cells Delivered by Dual Peptide Functionalized Nanoparticles [mdpi.com]
- 6. T7 peptide [novoprolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Conjugation Techniques for HAIYPRH (T7) Peptide Labeling in Transferrin Receptor-Targeted Nanomedicine
Introduction & Mechanistic Rationale
The development of targeted nanocarriers for central nervous system (CNS) disorders and solid tumors is frequently hindered by physiological barriers, most notably the blood-brain barrier (BBB). The heptapeptide HAIYPRH (Sequence: His-Ala-Ile-Tyr-Pro-Arg-His), commonly referred to as the T7 peptide, has emerged as a highly efficient targeting ligand. Discovered via phage display technology, HAIYPRH exhibits a high binding affinity (
The Mechanistic Advantage: Unlike the endogenous ligand transferrin (Tf), which is a massive ~80 kDa glycoprotein, the ~1 kDa HAIYPRH peptide binds to a distinct, non-overlapping epitope on the TfR1. This non-competitive binding is a critical pharmacokinetic advantage; it ensures that high concentrations of endogenous transferrin in the bloodstream do not competitively inhibit the nanocarrier's ability to bind to the receptor[1]. Upon binding, HAIYPRH triggers receptor-mediated transcytosis (RMT) across endothelial cells or clathrin-mediated endocytosis into tumor cells[3].
Figure 1: Mechanistic pathway of HAIYPRH-mediated targeting and intracellular delivery.
Conjugation Strategy: The Chemical Rationale
To functionalize nanocarriers (such as liposomes, polymeric micelles, or dendrimers) with HAIYPRH, Thiol-Maleimide "Click" Chemistry is the gold standard[3][4].
Because the native HAIYPRH sequence contains primary amines (on the N-terminus and the Arginine residue) and imidazole rings (on the Histidine residues), using standard EDC/NHS amine-coupling chemistry often results in random, non-specific cross-linking. This alters the peptide's 3D conformation and destroys its receptor-binding capability.
The Solution: The peptide is custom-synthesized with a terminal Cysteine residue (Cys-HAIYPRH or Cys-LT7) to introduce a single, highly reactive sulfhydryl (-SH) group[4]. This thiol is reacted with a maleimide-functionalized lipid-PEG conjugate (e.g., DSPE-PEG2000-Maleimide). The PEG2000 chain acts as a vital steric spacer, allowing the peptide to extend beyond the liposome's dense hydration layer to successfully dock with the TfR1 binding pocket.
Quantitative Data Summary
| Parameter | Specification / Value | Clinical / Experimental Significance |
| Peptide Sequence | Cys-His-Ala-Ile-Tyr-Pro-Arg-His | Cys added for site-specific maleimide conjugation. |
| Molecular Weight | ~1.05 kDa | Small size prevents immunogenicity and steric hindrance. |
| Binding Affinity ( | ~10 nM | High affinity ensures rapid receptor docking under flow. |
| Optimal Reaction pH | 7.0 – 7.4 | Prevents off-target maleimide-amine reactions (pH > 7.5). |
| Molar Ratio (Lipid:Peptide) | 1 : 1.5 | Slight peptide excess drives the reaction to completion. |
| Storage Conditions | -80°C (Long term, 6 months) | Prevents spontaneous disulfide bond formation (dimerization). |
Detailed Experimental Protocols
Protocol A: Synthesis of DSPE-PEG2000-T7 Conjugate
This protocol describes the synthesis of the lipid-peptide anchor used for liposomal surface decoration[3][4].
1. Reagent Preparation:
-
Equilibrate DSPE-PEG2000-Maleimide and Cys-HAIYPRH powder to room temperature in a desiccator to prevent moisture condensation.
-
Causality Check: If the Cys-HAIYPRH has been stored long-term, trace dimerization may occur. Pre-treat with a mild reducing agent (e.g., TCEP) if necessary, though high-purity commercial Cys-HAIYPRH usually bypasses this need.
2. Conjugation Reaction:
-
Dissolve DSPE-PEG2000-Maleimide in 1X PBS (pH 7.4) at a concentration of 5 mg/mL.
-
Dissolve Cys-HAIYPRH in 1X PBS (pH 7.4).
-
Mix the two solutions to achieve a molar ratio of 1:1.5 (DSPE-PEG2000-Mal : Cys-HAIYPRH).
-
Critical Step: Maintain the pH strictly between 7.0 and 7.4. At pH > 7.5, maleimide groups lose their thiol-specificity and begin reacting with primary amines, ruining the batch.
-
Purge the reaction vial with Nitrogen gas to prevent oxidative disulfide formation. Stir gently at room temperature for 24 to 48 hours.
3. Purification:
-
Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa).
-
Dialyze against ultra-purified water for 48 hours, changing the water every 8 hours.
-
Causality Check: The 3.5 kDa MWCO retains the ~3 kDa DSPE-PEG2000-T7 conjugate while allowing the unreacted ~1 kDa Cys-HAIYPRH peptide to escape into the dialysate[4].
4. Lyophilization:
-
Freeze the purified solution at -80°C and lyophilize for 72 hours to obtain a white, fluffy DSPE-PEG2000-T7 powder. Store at -20°C.
Figure 2: Step-by-step workflow for Thiol-Maleimide conjugation of HAIYPRH.
Protocol B: Formulation of T7-Targeted Liposomes
1. Lipid Film Hydration:
-
Dissolve base lipids (e.g., DSPC, Cholesterol) and the synthesized DSPE-PEG2000-T7 in chloroform/methanol (2:1 v/v). The optimal molar ratio for the targeting ligand is typically 1% to 5% of the total lipid content[3]. Exceeding 5% often leads to steric crowding on the liposome surface, which paradoxically reduces receptor binding.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film. Dry under vacuum overnight.
2. Hydration and Extrusion:
-
Hydrate the film with a drug-containing aqueous buffer (e.g., Epirubicin or Doxorubicin solution) at 60°C (above the phase transition temperature of DSPC).
-
Extrude the multilamellar vesicles sequentially through 200 nm and 100 nm polycarbonate membranes to achieve a monodisperse liposome population.
Troubleshooting & Self-Validating Systems
To ensure scientific integrity, the synthesized conjugates and formulated liposomes must undergo a rigorous self-validating quality control loop.
-
Conjugation Validation (MALDI-TOF MS): Before formulating liposomes, analyze the lyophilized DSPE-PEG2000-T7 via Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. You must observe a mass shift corresponding to the exact addition of the Cys-HAIYPRH molecular weight to the DSPE-PEG2000-Mal peak[4].
-
Surface Charge Shift (Zeta Potential): HAIYPRH contains basic residues (Histidine, Arginine). Upon successful incorporation into the liposome, the Zeta potential should shift to a slightly less anionic (more positive) value compared to untargeted PEGylated liposomes.
-
Receptor-Mediated Uptake Verification (Competition Assay): To prove that cellular uptake is strictly driven by the HAIYPRH-TfR1 interaction (and not non-specific endocytosis), perform an in vitro competition assay. Pre-incubate target cells (e.g., U87 glioma cells or bEnd.3 endothelial cells) with an excess of free HAIYPRH peptide for 30 minutes before adding the fluorescently labeled T7-liposomes. If the targeting is specific, the free peptide will saturate the TfR1 receptors, and the uptake of the liposomes will drop to the baseline levels of untargeted liposomes[3].
References
- Transferrin Receptor-Targeting Peptides: HAIYPRH, THRPPMWSPVWP, SPRPRHTLRLSL.Creative Peptides.
- An epirubicin-peptide conjugate with anticancer activity is dependent upon the expression level of the surface transferrin receptor.Spandidos Publications.
- Dual-modified liposome codelivery of doxorubicin and vincristine improve targeting and therapeutic efficacy of glioma.Taylor & Francis.
- Pulmonary delivery of transferrin receptors targeting peptide surface-functionalized liposomes.Dove Medical Press.
Sources
Application Note: Optimized Storage, Reconstitution, and Handling Protocols for Lyophilized His-Ala-Ile-Tyr-Pro-Arg-His (T7) Aliquots
Introduction & Mechanistic Overview
The heptapeptide His-Ala-Ile-Tyr-Pro-Arg-His (HAIYPRH), widely known in nanomedicine as the T7 peptide, is a highly specific targeting ligand discovered via phage display technology[1]. It exhibits a profound binding affinity for Transferrin Receptor 1 (TfR1), a dimeric glycoprotein heavily overexpressed on the endothelial cells of the blood-brain barrier (BBB) and various solid tumors, including gliomas and prostate cancer[1][2][3].
The core mechanistic advantage of HAIYPRH lies in its non-competitive binding profile. Unlike other targeting moieties, HAIYPRH binds to an epitope on TfR1 that is completely distinct from the binding site of endogenous transferrin (Tf)[1][4]. This ensures that high physiological concentrations of serum Tf do not competitively inhibit the cellular uptake of HAIYPRH-conjugated nanocarriers; conversely, endogenous Tf can actively facilitate the endocytosis of these systems[4][5].
Physicochemical Vulnerabilities & Causality in Storage
To maintain the structural and functional integrity of HAIYPRH, researchers must mitigate several physicochemical vulnerabilities inherent to its specific amino acid sequence:
-
Hygroscopicity and Hydrolysis: In its lyophilized (freeze-dried) state, the anhydrous HAIYPRH powder is highly hygroscopic. Exposure to ambient humidity causes micro-condensation, which acts as a catalyst for the rapid hydrolysis of peptide bonds[6][7].
-
Oxidative & Photolytic Susceptibility: The sequence contains one Tyrosine (Y) and two Histidine (H) residues. Tyrosine's phenolic ring is highly sensitive to UV-induced photo-oxidation, while both Tyrosine and Histidine can undergo oxidative degradation in the presence of atmospheric oxygen[6][7].
-
pH Sensitivity: The presence of basic residues—Arginine (R) and Histidine (H)—dictates the peptide's isoelectric properties. Reconstitution or storage in highly alkaline environments (pH > 8) can induce rapid degradation or racemization of the peptide.
Quantitative Storage Guidelines
Establishing a rigorous temperature and environmental control system is mandatory for preserving peptide potency. Table 1 summarizes the validated shelf-life of HAIYPRH under various states.
Table 1: Storage Stability and Environmental Controls for HAIYPRH
| Peptide State | Optimal Temperature | Maximum Shelf Life | Critical Environmental Controls |
| Lyophilized Powder | -80°C | 2 Years | Desiccated, Dark, Inert Gas Blanket (N₂/Ar) |
| Lyophilized Powder | -20°C | 1 Year | Desiccated, Dark, Sealed |
| Reconstituted Solution | -80°C | 6 Months | Aliquoted, Sealed, Sterile, Avoid Freeze-Thaw |
| Reconstituted Solution | -20°C | 1 Month | Aliquoted, Sealed, Sterile, Avoid Freeze-Thaw |
| Reconstituted Solution | 4°C | < 1 Week | Sterile acidic buffer (pH 5.0–6.0) |
Data synthesized from established peptide handling guidelines and manufacturer specifications[8].
Self-Validating Reconstitution and Aliquoting Methodology
Improper reconstitution is the primary cause of peptide degradation in laboratory settings. The following step-by-step protocol is designed as a self-validating system, ensuring that each step contains a built-in quality check to verify peptide integrity.
Step 1: Thermal Equilibration
-
Remove the sealed vial of lyophilized HAIYPRH from the -80°C freezer.
-
Place the intact vial inside a desiccator at room temperature for a minimum of 30 minutes before opening[7].
-
Causality: Opening a cold vial introduces ambient air, causing immediate moisture condensation on the hygroscopic powder. This micro-condensation initiates irreversible hydrolysis[6].
Step 2: Solvent Selection and Solubilization
-
Prepare sterile, ultra-pure water or a slightly acidic buffer (pH 5.0–6.0). Degas the solvent by bubbling Nitrogen or Argon through it for 10 minutes.
-
Add the solvent directly to the vial to achieve the desired stock concentration (HAIYPRH is highly water-soluble, ≥ 100 mg/mL)[8].
-
Causality: Degassed solvents minimize the introduction of dissolved oxygen, protecting the sensitive Tyrosine residue from oxidation. Slightly acidic conditions stabilize the basic Arginine and Histidine residues[7].
-
Self-Validation Check: Visually inspect the solution against a dark background. The solution must be completely clear and colorless. Any turbidity indicates incomplete solubilization or aggregation. If turbid, add 1-10% acetic acid dropwise to protonate the basic residues and force dissolution[7].
Step 3: Aliquoting under Inert Atmosphere
-
Immediately divide the reconstituted peptide into single-use aliquots using sterile, low-protein-binding microcentrifuge tubes.
-
Purge the headspace of each tube with Nitrogen or Argon gas before capping[8].
-
Causality: Repeated freeze-thaw cycles cause localized pH shifts and micro-ice crystal formation, which physically shear and chemically degrade the peptide[9]. An inert gas blanket prevents long-term oxidative damage.
Step 4: Quality Control & Cryopreservation
-
Flash-freeze the aliquots in liquid nitrogen and immediately transfer them to a -80°C freezer.
-
Self-Validation Check (Analytical): Before utilizing the batch for in vivo or conjugation studies, run a baseline Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a single test aliquot. A single sharp peak indicates an intact peptide. The emergence of secondary peaks suggests oxidative degradation (likely at the Tyrosine residue), indicating the batch should be discarded.
Experimental Workflow: Nanocarrier Conjugation
In targeted drug delivery applications, HAIYPRH is frequently synthesized with a terminal Cysteine (Cys-HAIYPRH) to enable maleimide-thiol coupling to nanocarriers, such as DSPE-PEG-MAL micelles or liposomes[10]. The diagram below illustrates the logical progression from storage to cellular targeting.
Workflow from lyophilized HAIYPRH storage to nanocarrier conjugation and TfR-mediated endocytosis.
References
-
2. MedChemExpress.[2] 4.5. Molecular Pharmaceutics (PubMed).[5] 5.3. Dove Medical Press.[3]
-
. MilliporeSigma. 10.8. MedChemExpress.[8] 11.10. Dove Medical Press.[10]
Sources
- 1. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dovepress.com [dovepress.com]
- 4. T7 peptide [novoprolabs.com]
- 5. Revealing the Dynamic Mechanism by Which Transferrin Promotes the Cellular Uptake of HAIYPRH Peptide-Conjugated Nanostructures by Force Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. Peptide Storage and Handling - Best Practices for Stability [genosphere-biotech.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bluewellpeptides.com [bluewellpeptides.com]
- 10. dovepress.com [dovepress.com]
Application Notes and Protocols for In Vitro Characterization of H-His-Ala-Ile-Tyr-Pro-Arg-His-OH
Introduction
The heptapeptide H-His-Ala-Ile-Tyr-Pro-Arg-His-OH is a novel synthetic peptide with potential for biological activity. Its sequence, rich in charged (His, Arg), hydrophobic (Ala, Ile), and phosphorylatable (Tyr) residues, suggests a high probability of interaction with various protein classes, including enzymes and cell surface receptors. The proline residue introduces a structural kink, which can be critical for specific binding conformations.
To elucidate the biological function of this peptide, a systematic in vitro characterization is paramount. This guide provides detailed protocols for a tiered approach to investigating the peptide's activity, starting with its potential to modulate enzyme function, followed by its ability to bind to cell surface receptors, and finally, its impact on intracellular signaling pathways. These protocols are designed to be robust and adaptable, providing a solid framework for the initial characterization of this and other novel peptide entities.
Section 1: Protease Inhibition Assay
Principle: A common function of bioactive peptides is the inhibition of proteases. This can be assessed using a fluorometric assay that measures the cleavage of a protease-specific substrate.[1][2] In its intact form, the substrate's fluorescence is quenched. Upon cleavage by a protease, the fluorophore is released, resulting in a measurable increase in fluorescence. The peptide of interest is tested for its ability to inhibit this process.[1][3][4]
Causality of Experimental Choices:
-
Fluorogenic Substrate: Provides a sensitive and continuous measure of enzyme activity.
-
Broad-Spectrum Protease (e.g., Trypsin): A good starting point when the specific target is unknown. The presence of an Arginine (Arg) residue in the test peptide makes trypsin, which cleaves after Arg and Lys, a logical first choice.
-
IC50 Determination: This is a standard measure of inhibitor potency, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.[5][6][7]
Experimental Workflow: Protease Inhibition Assay
Caption: Workflow for the protease inhibition assay.
Detailed Protocol: Fluorometric Protease Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4, 50 mM NaCl.[1]
-
Peptide Stock Solution: Prepare a 10 mM stock of H-His-Ala-Ile-Tyr-Pro-Arg-His-OH in sterile, nuclease-free water.
-
Protease Stock Solution: Prepare a 1 mg/mL stock of TPCK-treated trypsin in assay buffer.
-
Fluorogenic Substrate: Use a commercially available, quenched fluorescent substrate for trypsin (e.g., FTC-Casein). Reconstitute according to the manufacturer's instructions.[8]
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the peptide in assay buffer, ranging from 1 mM to 1 nM.
-
In a black, flat-bottom 96-well plate, add 20 µL of each peptide dilution in triplicate. Include a "no inhibitor" control (assay buffer only) and a "no enzyme" control (assay buffer only).
-
Add 60 µL of a working dilution of trypsin (e.g., 20 nM final concentration) to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate (e.g., 1 µM final concentration) to all wells.[1]
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 490/520 nm for FTC-Casein) every minute for 30-60 minutes.[3]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each peptide concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Data Presentation
| Peptide Concentration (µM) | % Inhibition (Mean) | Standard Deviation |
| 1000 | 98.2 | ± 1.5 |
| 100 | 85.7 | ± 2.1 |
| 10 | 49.5 | ± 3.0 |
| 1 | 15.3 | ± 2.5 |
| 0.1 | 2.1 | ± 1.8 |
| 0 (Control) | 0 | ± 1.2 |
This is example data and should be replaced with experimental results.
Section 2: Competitive Receptor Binding Assay
Principle: This assay determines if the peptide can bind to a specific cell surface receptor by measuring its ability to compete with a known, labeled ligand for binding to that receptor.[9][10][11][12][13] A decrease in the signal from the labeled ligand indicates that the peptide is binding to the receptor.[14]
Causality of Experimental Choices:
-
Labeled Ligand: A radiolabeled or fluorescently labeled ligand with known affinity for the target receptor is required. This provides the signal that will be displaced.
-
Cell Membranes or Whole Cells: The source of the receptor can be purified cell membranes or whole cells expressing the receptor of interest.
-
Ki Determination: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation. Ki is a measure of the binding affinity of the inhibitor and is independent of the assay conditions, unlike the IC50.[5][13]
Experimental Workflow: Competitive Receptor Binding Assay
Caption: Workflow for the competitive receptor binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA.
-
Peptide Stock Solution: Prepare a 10 mM stock of H-His-Ala-Ile-Tyr-Pro-Arg-His-OH in binding buffer.
-
Radiolabeled Ligand: Prepare a working solution of the radiolabeled ligand at a concentration equal to its Kd (dissociation constant) for the receptor.
-
Cell Membranes: Prepare membranes from cells overexpressing the receptor of interest. Determine the optimal protein concentration for the assay.
-
-
Assay Procedure (96-well filter plate format):
-
Prepare serial dilutions of the peptide in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of the radiolabeled ligand solution, and 25 µL of the peptide dilution (or buffer for total binding, or an excess of unlabeled ligand for non-specific binding).
-
Add 100 µL of the cell membrane suspension to each well.
-
Incubate the plate at room temperature for 60-120 minutes with gentle shaking.
-
Harvest the membranes onto a filter plate using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation fluid and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the peptide concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[13][15]
-
Data Presentation
| Parameter | Value |
| IC50 | 5.2 µM |
| Ki | 2.1 µM |
| [Labeled Ligand] | 2.5 nM |
| Kd of Labeled Ligand | 2.0 nM |
This is example data and should be replaced with experimental results.
Section 3: Cell-Based Signaling Assay
Principle: If the peptide binds to a receptor, it may trigger an intracellular signaling cascade. This can be investigated by measuring changes in the levels of downstream signaling molecules, such as the phosphorylation of a specific protein.[16] Western blotting is a common technique to detect changes in protein phosphorylation.[17][18]
Causality of Experimental Choices:
-
Cell Line: A cell line that expresses the target receptor and has a well-characterized signaling pathway is essential.
-
Phospho-Specific Antibodies: These antibodies specifically recognize the phosphorylated form of a target protein, allowing for the direct measurement of signaling pathway activation.[19]
-
Total Protein Antibodies: Used for normalization to ensure that any observed changes in phosphorylation are not due to changes in the total amount of the protein.[19]
Hypothetical Signaling Pathway
Caption: A hypothetical GPCR signaling pathway.
Detailed Protocol: Western Blot for Protein Phosphorylation
-
Cell Culture and Treatment:
-
Culture cells expressing the target receptor to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat the cells with various concentrations of the peptide for a specific time course (e.g., 0, 5, 15, 30, 60 minutes). Include a positive control (a known agonist for the receptor) and a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.[17]
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for the total target protein for normalization.[17]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal.
-
Plot the normalized phosphorylation levels against the peptide concentration or time.
-
Data Presentation
| Treatment | p-Protein / Total Protein Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 |
| Peptide (1 µM, 15 min) | 3.5 |
| Peptide (10 µM, 15 min) | 8.2 |
| Positive Control (100 nM) | 10.5 |
This is example data and should be replaced with experimental results.
References
- Vertex AI Search. (2025, July 8). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions.
- edX. IC50 Determination.
- Abcam. Western blot for phosphorylated proteins.
- Wikipedia. IC50.
- MDPI. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses.
- Bio-Rad. (2019, February 13). 10 Tips for Western Blot Detection of Phosphorylation Events. Bio-Radiations.
- BenchChem. Application Note: Western Blot Protocol for Investigating Protein Phosphorylation Following Difril Treatment.
- Proteintech. Tips for detecting phosphoproteins by western blot.
- Cell Signaling Technology. (2005, June 15). ELISA-Peptide Assay Protocol.
- Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology.
- Smolecule. Competition Binding Assay: Principles and Protocol.
- STAR Protocols. (2023, April 24). Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. Cell Press.
- Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting.
- Abcam. In-cell ELISA protocol.
- GenFollower. (2025, April 28). Step-by-Step ELISA Protocol: A Comprehensive Guide.
- Antibodies.com. (2024, April 6). ELISA Protocols.
- Perpusnas. (2025, December 4). IC50 Explained: Understanding Half Maximal Inhibitory Concentration.
- Creative Diagnostics. Direct ELISA Protocol.
- ThermoFisher Scientific. Pierce Fluorescent Protease Assay Kit.
- Interchim. Amplite™ Universal Fluorimetric Protease Activity Assay Kit Green Fluorescence.
- Abcam. (2021, May 10). ab112153 Protease Activity Assay Kit (Fluorometric – Red).
- NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
- BPS Bioscience. Cell Signaling Pathway Screening & Profiling.
- Gifford Bioscience. Radioligand Binding Assay.
- Graphviz. GraphViz Examples and Tutorial.
- NanoTemper Technologies. Assay setup for competitive binding measurements.
- YouTube. (2021, January 14). Graphviz tutorial.
- BMG Labtech. (2021, April 26). How to determine binding affinity with a microplate reader.
- Graphviz. User Guide — graphviz 0.21 documentation.
- ACS Publications. (2025, September 16). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Analytical Chemistry.
- BenchChem. Basic principles of competitive binding assays.
- Actifsource. Diagram with Graphviz.
- CD BioSciences. Cell Signaling Pathway Reporter Screening.
- Graphviz. (2025, March 1). External Resources.
- Cell Signaling Technology. PTMScan Pathway Based Enrichment Kits.
- ResearchGate. The protocol of competitive binding assay.
- ACS Publications. (2014, June 26). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. Analytical Chemistry.
- NovoPro. H-His-Tyr-OH peptide.
- BioTech. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks.
- Polypeptide. Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration.
- MilliporeSigma. Cell Signaling Multiplex Assays | MILLIPLEX® Assays.
- Sigma-Aldrich. Synthetic Peptide Handling & Storage Protocol.
- Michigan State University. Proteins.
- PubMed. (2022, May 18). Development of an in vitro screening system for synthetic signal peptide in mammalian cell-based protein production.
- Promega Corporation. Cell Signaling.
Sources
- 1. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. content.abcam.com [content.abcam.com]
- 5. courses.edx.org [courses.edx.org]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. support.nanotempertech.com [support.nanotempertech.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.smolecule.com [pdf.smolecule.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Cell Signaling [promega.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 19. bioradiations.com [bioradiations.com]
coupling reagents for synthesis of His-Ala-Ile-Tyr-Pro-Arg-His
An Application Guide to the Synthesis of His-Ala-Ile-Tyr-Pro-Arg-His: A Strategic Approach to Coupling Reagents and Protocol Optimization
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides a detailed guide for the successful solid-phase peptide synthesis (SPPS) of the heptapeptide His-Ala-Ile-Tyr-Pro-Arg-His. We delve into a strategic analysis of the peptide sequence, identifying potential synthetic challenges including the high risk of racemization for histidine, steric hindrance from arginine and isoleucine, and the unique conformational constraints of proline. A comparative analysis of modern coupling reagents is presented to guide the selection of the optimal activation strategy. This guide furnishes researchers, scientists, and drug development professionals with a robust, step-by-step protocol, from resin preparation to final cleavage and deprotection, ensuring high purity and yield of the target peptide.
Introduction to the Synthetic Challenge
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the assembly of complex sequences with high efficiency. The target heptapeptide, H-His-Ala-Ile-Tyr-Pro-Arg-His-OH , presents a confluence of common, yet significant, synthetic hurdles. Each residue demands careful consideration of protecting group strategy and coupling chemistry to mitigate side reactions and ensure the integrity of the final product. This guide will dissect these challenges and provide field-proven protocols to overcome them.
Strategic Analysis of the Peptide Sequence
A successful synthesis begins with a thorough analysis of the target sequence to anticipate and prevent common pitfalls.
-
Histidine (His) Residues (N- and C-terminal): Histidine is notoriously prone to racemization during the carboxyl group activation step.[1] The imidazole side chain's π-nitrogen can act as an intramolecular base, abstracting the α-proton and leading to a loss of stereochemical integrity.[2][3] While the standard Trityl (Trt) protecting group for the imidazole side chain offers some protection, it is often insufficient to completely suppress this side reaction.[3][4]
-
Arginine (Arg): The bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidino side chain introduces significant steric hindrance, which can slow coupling kinetics and lead to incomplete reactions.[5][6] Furthermore, activated arginine is susceptible to intramolecular cyclization, forming a stable δ-lactam that terminates the peptide chain.[5]
-
Proline (Pro): As a secondary amine, proline's nucleophilicity is reduced compared to other amino acids, which can result in slower coupling reactions when adding an amino acid to the N-terminal proline.[7] The rigid ring structure also influences the peptide backbone conformation, which can affect the efficiency of subsequent couplings.
-
Tyrosine (Tyr): The hydroxyl group of the tyrosine side chain must be protected (e.g., with a tert-butyl group, tBu) to prevent side reactions, such as O-alkylation, during the final trifluoroacetic acid (TFA)-mediated cleavage.[8]
-
Isoleucine (Ile): As a β-branched amino acid, isoleucine presents moderate steric hindrance that can impede coupling efficiency, sometimes requiring extended reaction times or more potent coupling reagents.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is one of the most critical parameters in SPPS, directly impacting reaction efficiency, cost, and the prevalence of side reactions like racemization.[9] For a challenging sequence like His-Ala-Ile-Tyr-Pro-Arg-His, onium (aminium/uronium) salts are generally preferred over carbodiimides alone, though modern carbodiimide cocktails remain highly effective.
| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages & Considerations |
| Carbodiimides | DIC (Diisopropylcarbodiimide) | Forms an O-acylisourea intermediate. Requires an additive (e.g., OxymaPure) to form a more reactive, less racemization-prone active ester. | Cost-effective; byproducts are generally soluble. | High risk of racemization without additives.[9] Can cause dehydration of Asn/Gln side chains. DIC/HOBt combination can promote proline racemization.[7] |
| Aminium/Uronium Salts (HOBt-based) | HBTU, TBTU | Forms an OBt active ester via a guanidinium intermediate. Requires a non-nucleophilic base (e.g., DIPEA) for activation. | Highly efficient, well-established, good solubility.[10][11] | Can act as a guanylation agent if used in excess.[10] HOBt is explosive and poses safety/shipping concerns.[12] |
| Aminium/Uronium Salts (HOAt-based) | HATU | Forms a more reactive OAt active ester.[13] The nitrogen in the azabenzotriazole ring accelerates the reaction. | Faster kinetics and lower racemization rates than HBTU.[11][13] Excellent for sterically hindered couplings.[5] | More expensive than HBTU. HOAt is also explosive. Can still cause guanylation side reactions. |
| Aminium/Uronium Salts (Oxime-based) | COMU (Recommended) | Incorporates OxymaPure directly into the uronium salt structure, forming a highly reactive Oxyma active ester.[14] | High reactivity, often exceeding HATU. [10] Significantly reduced racemization. [12][14] Safer (non-explosive) byproducts.[12][14] Requires only 1 equivalent of base.[13] | Higher cost than older reagents. |
Recommendation: For this synthesis, a modern oxime-based uronium salt like COMU is highly recommended due to its superior efficiency and safety profile, particularly for minimizing histidine racemization.[14] Alternatively, HATU provides a robust and well-validated option for handling the sterically demanding couplings.
Visualization of the SPPS Workflow
The core of solid-phase peptide synthesis is a cyclical process of deprotection and coupling, as illustrated below.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol
This protocol is designed for manual synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
5.1. Materials and Reagents
-
Resin: Fmoc-His(Trt)-Wang Resin (loading ~0.5 mmol/g)
-
Fmoc-Amino Acids:
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Pro-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Ile-OH
-
Fmoc-Ala-OH
-
Fmoc-His(Trt)-OH
-
-
Coupling Reagent: COMU or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Kaiser Test Solutions: [15]
-
Reagent A: 80% Phenol in ethanol
-
Reagent B: 1.0 g Ninhydrin in 20 mL n-butanol
-
Reagent C: KCN in H₂O/Pyridine
-
-
Cleavage Cocktail: Reagent K (see section 5.4)
5.2. Step-by-Step Synthesis Procedure
The synthesis proceeds from the C-terminus (His, pre-loaded on resin) to the N-terminus (His). The following cycle is repeated for each amino acid (Arg, Pro, Tyr, Ile, Ala, His).
-
Resin Preparation (Initial Step):
-
Place 200 mg of Fmoc-His(Trt)-Wang resin (~0.1 mmol) in a fritted reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.[16]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes. Drain.
-
Add a fresh 5 mL of 20% piperidine/DMF. Agitate for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Coupling the Next Amino Acid (Example: Fmoc-Arg(Pbf)-OH):
-
Activation Solution: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq., 0.3 mmol, 194.6 mg) and COMU (2.9 eq., 0.29 mmol, 124 mg) in 3 mL of DMF.
-
Coupling: Add the activation solution to the reaction vessel. Immediately add DIPEA (6 eq., 0.6 mmol, 105 µL).
-
Agitate the reaction mixture for 45-90 minutes at room temperature. Note: For the sterically hindered Arg and Ile couplings, a longer time or a double coupling may be necessary.[5][6]
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Reaction Monitoring (Kaiser Test): [17][18]
-
Take a few beads of resin and wash them with ethanol.
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C).
-
Heat at 120°C for 5 minutes.
-
Result: A negative test (beads and solution remain yellow/colorless) indicates a complete reaction. A positive test (beads turn dark blue) indicates free amines are present and the coupling is incomplete.[18][19]
-
If Positive: Drain the vessel, wash with DMF, and perform a second coupling (double coupling) with fresh reagents for 45 minutes.[17]
-
Note for Proline: The Kaiser test gives a weak reddish-brown color for the secondary amine of proline.[17] A Chloranil test is a more reliable alternative for confirming deprotection of proline.[15]
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence: Pro, Tyr, Ile, Ala, and finally His.
-
Final Fmoc Deprotection: After the final coupling (N-terminal His), perform the Fmoc deprotection (Step 2) one last time to reveal the N-terminal amine. Wash thoroughly with DMF (3x), DCM (3x), and IPA (3x). Dry the peptide-resin under vacuum.
5.3. Peptide Cleavage and Global Deprotection
This step removes the peptide from the resin and cleaves all side-chain protecting groups (Pbf, tBu, Trt). Perform this procedure in a well-ventilated fume hood.
-
Prepare Cleavage Cocktail (Reagent K): [20][21]
-
Trifluoroacetic acid (TFA): 8.25 mL (82.5%)
-
Phenol: 0.5 g (5%)
-
Water: 0.5 mL (5%)
-
Thioanisole: 0.5 mL (5%)
-
1,2-Ethanedithiol (EDT): 0.25 mL (2.5%)
-
Total Volume: ~10 mL. Prepare fresh. The scavengers are critical to trap reactive cations from the protecting groups, protecting residues like Tyr and Arg.[8][22]
-
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin using a fritted funnel and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
In a separate centrifuge tube, add ~40 mL of ice-cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while stirring. A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture (e.g., 4000 rpm for 10 min). Decant the ether.
-
Wash the peptide pellet twice more with cold ether, centrifuging each time.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
5.4. Purification and Characterization
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).
Conclusion
The synthesis of His-Ala-Ile-Tyr-Pro-Arg-His, while challenging, is readily achievable through a strategic and informed approach. Key success factors include the use of a high-efficiency, low-racemization coupling reagent such as COMU, vigilant monitoring of reaction completion with methods like the Kaiser test, and the use of a comprehensive scavenger cocktail during final cleavage. This guide provides the necessary framework and detailed protocols to empower researchers to confidently synthesize this and other complex peptides with high fidelity.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Góngora-Benítez, M., et al. (2014). The right choice of coupling reagent and base for the acylation of Nα-Fmoc-His(Trt)-OH with hindered amino acids. Organic & Biomolecular Chemistry, 12(23), 3965-3975. [Link]
-
Vale, W., et al. (1981). Characterization of a 41-residue ovine hypothalamic peptide that stimulates secretion of corticotropin and β-endorphin. Science, 213(4514), 1394-1397. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]
-
Hojo, K., et al. (2014). Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy. III: racemization studies and water-based synthesis of histidine-containing peptides. Amino Acids, 46(10), 2349-2356. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]
-
CEM Corporation. (n.d.). Monitoring of Peptide Coupling and Capping. CEM Corporation Resources. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266. [Link]
-
AAPPTEC. (n.d.). How to Synthesize a Peptide. AAPPTEC Technical Library. [Link]
-
Iris Biotech. (n.d.). Kaiser test kit Product Information. Iris Biotech. [Link]
-
Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. Journal of the Chemical Society, Chemical Communications, (10), 472-473. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Technical Library. [Link]
-
AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. AAPPTEC Technical Library. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Blog. [Link]
-
CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. CEM Corporation Resources. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. jpt.com [jpt.com]
- 10. bachem.com [bachem.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chempep.com [chempep.com]
- 20. peptide.com [peptide.com]
- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 22. cem.de [cem.de]
Troubleshooting & Optimization
Technical Support Center: Improving Water Solubility of H-His-Ala-Ile-Tyr-Pro-Arg-His-OH
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the peptide H-His-Ala-Ile-Tyr-Pro-Arg-His-OH and encountering challenges with its aqueous solubility. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure you can effectively solubilize this peptide for your experimental needs.
Understanding the Solubility Challenge: A Physicochemical Analysis
The peptide H-His-Ala-Ile-Tyr-Pro-Arg-His-OH presents a unique solubility profile due to its specific amino acid composition. A comprehensive understanding of its physicochemical properties is the first step in troubleshooting solubility issues.
Amino Acid Composition and its Influence on Solubility
The solubility of a peptide is primarily dictated by the properties of its constituent amino acids.[1][2][3] The sequence H-His-Ala-Ile-Tyr-Pro-Arg-His-OH contains a mix of hydrophobic, hydrophilic, and basic residues, each contributing to its overall behavior in aqueous solutions.
| Amino Acid | Code | Category | Key Physicochemical Property | Impact on Solubility |
| Histidine | His (H) | Basic, Aromatic | Can be positively charged or neutral at physiological pH. | Enhances solubility, especially at acidic pH. |
| Alanine | Ala (A) | Hydrophobic | Aliphatic side chain. | Decreases water solubility. |
| Isoleucine | Ile (I) | Hydrophobic | Branched aliphatic side chain. | Significantly decreases water solubility.[4][5] |
| Tyrosine | Tyr (Y) | Hydrophobic, Aromatic | Contains a hydroxyl group, but is largely nonpolar.[] | Generally decreases water solubility. |
| Proline | Pro (P) | Hydrophobic | Unique cyclic structure that can disrupt secondary structures. | Can sometimes increase solubility by breaking up aggregates.[1] |
| Arginine | Arg (R) | Basic | Guanidinium group is strongly basic and positively charged. | Significantly enhances water solubility.[4][5][7] |
| Histidine | His (H) | Basic, Aromatic | Can be positively charged or neutral at physiological pH. | Enhances solubility, especially at acidic pH. |
As the table illustrates, the peptide contains a significant number of hydrophobic residues (Ala, Ile, Tyr, Pro), which account for over half of the sequence. Peptides with a high content of hydrophobic amino acids tend to have poor water solubility.[3][4][8] However, the presence of three strongly basic residues (two His, one Arg) provides a key avenue for improving solubility through pH manipulation.
The Critical Role of pH and the Isoelectric Point (pI)
The net charge of a peptide is highly dependent on the pH of the solution.[9][10] A peptide's solubility is typically at its minimum at its isoelectric point (pI), the pH at which the molecule has no net electrical charge.[11][12][13] Conversely, solubility is enhanced at pH values above or below the pI, where the peptide carries a net negative or positive charge, respectively.[5][11][14]
For H-His-Ala-Ile-Tyr-Pro-Arg-His-OH, the presence of two histidine residues (pKa of side chain ~6.0) and one arginine residue (pKa of side chain ~12.5) results in a high isoelectric point. This means the peptide will carry a net positive charge in acidic to neutral solutions.
To determine the overall charge of this peptide at physiological pH (~7.4):
-
Basic residues (positively charged): Arginine (+1), and the two Histidine residues will be partially positive.
-
N-terminus: The free amine group (NH2) at the N-terminus is basic (+1).
-
C-terminus: The free carboxyl group (COOH) at the C-terminus is acidic (-1).
Given the multiple basic residues, this peptide is considered basic.[1][15] Therefore, it is predicted to be more soluble in acidic conditions.
Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with H-His-Ala-Ile-Tyr-Pro-Arg-His-OH.
Q1: I tried dissolving the peptide in sterile water, but it's not fully soluble. What should I do next?
A1: This is a common observation due to the high percentage of hydrophobic amino acids in the sequence. Since the peptide is basic, the next logical step is to try dissolving it in a slightly acidic solution. A small amount of 10% acetic acid can be added dropwise to your aqueous suspension.[9][15] The acidic environment will protonate the histidine and arginine residues, increasing the peptide's net positive charge and its interaction with water molecules.
Q2: Can I use a buffer to dissolve the peptide? If so, which one is recommended?
A2: Yes, using a buffer is a good practice. For this basic peptide, an acidic buffer would be most effective. A buffer with a pH in the range of 4-6 is recommended.[15] This will ensure the basic residues are fully protonated. However, always consider the compatibility of the buffer with your downstream application.
Q3: Is it advisable to use organic co-solvents to improve solubility?
A3: For peptides with significant hydrophobic character, organic co-solvents can be very effective.[1][9] A common approach is to first dissolve the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and then slowly add this solution to your aqueous buffer with vigorous stirring.[3][16][17] It is crucial to be mindful of the final concentration of the organic solvent, as it may interfere with biological assays.[1][9]
Q4: I've heard that sonication can help. Is this a safe method for my peptide?
A4: Sonication is a useful physical method to aid in the dissolution of peptides by breaking up aggregates.[1][9][16] Using a bath sonicator for short periods is generally safe and can help to accelerate the dissolution process.[16] Avoid excessive heating of the sample during sonication.[1]
Q5: My peptide solution appears cloudy even after trying the above methods. What does this indicate?
A5: A cloudy solution suggests that the peptide is not fully dissolved and may be present as a suspension or has formed aggregates.[18] Before use, it is essential to centrifuge the solution at high speed (e.g., 10,000 x g) for a few minutes to pellet any undissolved material.[9][16] The clear supernatant can then be carefully transferred to a new tube. This step is critical to ensure the accuracy of the peptide concentration in your experiments.
Troubleshooting Guides and Experimental Protocols
This section provides a systematic approach to improving the water solubility of H-His-Ala-Ile-Tyr-Pro-Arg-His-OH.
Decision-Making Workflow for Peptide Solubilization
The following diagram outlines a logical workflow for tackling solubility challenges with this peptide.
Caption: A step-by-step workflow for solubilizing H-His-Ala-Ile-Tyr-Pro-Arg-His-OH.
Protocol 1: Stepwise pH Adjustment for Solubilization
This protocol details the systematic approach of using pH to enhance the solubility of the basic peptide.
Materials:
-
Lyophilized H-His-Ala-Ile-Tyr-Pro-Arg-His-OH peptide
-
Sterile, deionized water
-
10% (v/v) acetic acid solution
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Initial Attempt with Water: Begin by attempting to dissolve a small, known amount of the peptide in sterile, deionized water to your desired final concentration (e.g., 1 mg/mL). Vortex the solution for 30 seconds. Visually inspect for complete dissolution.
-
Acidification: If the peptide is not fully dissolved, add the 10% acetic acid solution dropwise to the peptide suspension. Vortex for 10-15 seconds after each drop. Continue adding acid until the peptide is fully dissolved. Be mindful of the final pH of your solution.
-
Final Dilution: Once the peptide is in solution, you can dilute it further with your desired aqueous buffer, ensuring the final pH is compatible with your experiment.
-
Clarification: Before use, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any residual insoluble material.[9][16] Carefully transfer the supernatant to a fresh tube.
Protocol 2: Using an Organic Co-solvent for Highly Resistant Peptides
For peptides that remain insoluble after pH adjustment, an organic co-solvent can be employed.
Materials:
-
Lyophilized H-His-Ala-Ile-Tyr-Pro-Arg-His-OH peptide
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desired aqueous buffer (e.g., PBS, Tris)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Dissolution in Organic Solvent: Add a minimal amount of pure DMSO or DMF to the lyophilized peptide. Vortex until the peptide is completely dissolved.
-
Slow Dilution: While vigorously vortexing the desired aqueous buffer, slowly add the peptide-organic solvent solution dropwise. This slow addition is critical to prevent the peptide from precipitating out of solution.[16]
-
Monitor for Precipitation: If the solution becomes cloudy, stop adding the peptide solution. This indicates that the solubility limit in that buffer system has been reached.
-
Final Concentration of Organic Solvent: Be aware of the final percentage of the organic co-solvent in your solution. For most cell-based assays, the DMSO concentration should be kept below 1%.[9]
-
Clarification: As with the previous protocol, centrifuge the final solution to remove any particulates before use.
Advanced Strategies for Persistent Solubility Issues
If the above methods are unsuccessful, consider these advanced strategies:
-
Chaotropic Agents: For peptides that tend to aggregate, the addition of denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be effective in disrupting intermolecular hydrogen bonds.[1][16][18] However, these agents are often not compatible with biological assays and may require removal before use.
-
Peptide Modification: If solubility remains a significant hurdle, consider resynthesizing the peptide with modifications to enhance its hydrophilic character. This could involve substituting a hydrophobic amino acid with a more polar one or adding a hydrophilic tag like polyethylene glycol (PEG).[9][10]
References
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Isca Biochemicals. (n.d.). Solubility of peptides. Retrieved from [Link]
-
LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?. Retrieved from [Link]
-
Pepmic. (2024, December 2). What Factors Determine Peptide Solubility?. Retrieved from [Link]
- A. Samanta, et al. (2019). Peptide Solubility Limits: Backbone and Side-Chain Interactions. Journal of Physical Chemistry B.
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
-
Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve peptides?. Retrieved from [Link]
-
AmbioPharm. (n.d.). What is the Best Way to Dissolve Peptides?. Retrieved from [Link]
-
Preprints.org. (2023, October 26). Biological Importance of Arginine: Roles in Structure, Disorder, and Functionality of Peptides and Proteins. Retrieved from [Link]
-
LifeTein. (n.d.). How to predict peptide solubility?. Retrieved from [Link]
-
Isca Biochemicals. (2023, May 2). Peptide solubility. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]
-
NovoPro. (n.d.). H-His-Ala-OH peptide. Retrieved from [Link]
-
ResearchGate. (n.d.). Arginine enhances solubility of the peptide Ac-FFYTP-NH2. Retrieved from [Link]
-
ProImmune. (n.d.). WORKING WITH PEPTIDES. Retrieved from [Link]
-
PubChem. (n.d.). H-His-Ala-Ile-Tyr-Pro-Arg-OH. Retrieved from [Link]
-
Oxford Academic. (2023, October 15). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]
-
Wikipedia. (n.d.). Isoelectric point. Retrieved from [Link]
-
Pearson. (n.d.). Isoelectric Point (pI) Calculator. Retrieved from [Link]
-
PubMed. (2002, August 15). Physicochemical explanation of peptide binding to HLA-A0201 major histocompatibility complex: a three-dimensional quantitative structure-activity relationship study*. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Physicochemical explanation of peptide binding to HLA-A0201 major histocompatibility complex*. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. lifetein.com [lifetein.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. reta-peptide.com [reta-peptide.com]
- 7. preprints.org [preprints.org]
- 8. lifetein.com [lifetein.com]
- 9. jpt.com [jpt.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Isoelectric point - Wikipedia [en.wikipedia.org]
- 14. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]
- 15. biocat.com [biocat.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. lifetein.com [lifetein.com]
- 18. Peptide solubility and storage - AltaBioscience [altabioscience.com]
preventing aggregation of His-Ala-Ile-Tyr-Pro-Arg-His during storage
Topic: Preventing Aggregation of His-Ala-Ile-Tyr-Pro-Arg-His (HAIYPRH)
Introduction: The Physicochemical Root Cause
You are likely encountering aggregation because the heptapeptide His-Ala-Ile-Tyr-Pro-Arg-His (HAIYPRH) presents a deceptive solubility profile. While it appears hydrophilic due to three basic residues (two Histidines, one Arginine), it contains a potent hydrophobic core (Ile-Tyr-Pro) and aromatic residues prone to
Aggregation in this sequence is rarely random; it is a deterministic process driven by two factors:
-
Deprotonation at Neutral pH: The imidazole side chains of Histidine have a pKa of approximately 6.0. At physiological pH (7.4), these residues lose their positive charge, reducing the electrostatic repulsion that keeps monomers apart.
-
Hydrophobic Collapse: Once the charge is neutralized, the Isoleucine (Ile) and Tyrosine (Tyr) residues drive the peptide into
-sheet-like laminations, leading to irreversible precipitation.
This guide provides the protocols to disrupt these mechanisms and maintain monomeric stability.
Module 1: Critical Storage Parameters
Storage Conditions Summary
| Parameter | Lyophilized (Powder) | Reconstituted (Liquid) | Mechanistic Rationale |
| Temperature | -20°C or -80°C | -80°C (Flash Frozen) | Slows molecular motion and hydrophobic interaction kinetics. |
| Humidity | < 10% (Desiccated) | N/A | Arginine is highly hygroscopic; moisture catalyzes hydrolysis. |
| Light | Strict Dark (Amber Vial) | Strict Dark | Tyrosine and Histidine are susceptible to photo-oxidation (ROS generation). |
| Atmosphere | Inert Gas (Argon/N | Headspace Flush | Prevents oxidative cross-linking of Tyrosine (dityrosine formation). |
| Vial Material | Polypropylene / Glass | Low-Bind Polypropylene | Prevents adsorption of the hydrophobic core to glass surfaces. |
The Oxidation Trap (His/Tyr)
Users often mistake oxidation for aggregation. This peptide contains Tyrosine (Y) and Histidine (H) . Upon exposure to light or trace metals, Tyrosine can form tyrosyl radicals, leading to covalent dityrosine cross-links . This is not reversible aggregation; it is permanent polymerization.
-
Action: Always store in amber vials. If high-stakes, flush headspace with Argon before freezing.
Module 2: Reconstitution & Solubilization Protocol
WARNING: Do not attempt to dissolve this peptide directly in PBS or physiological saline (pH 7.4). The salt ions will screen the charges, and the pH will deprotonate the Histidines, causing immediate "salting out."
The "Acid-Drop" Method
To maintain solubility, we must force the Histidines to remain protonated (positively charged).
-
Allow Equilibrium: Let the lyophilized vial warm to room temperature (20 mins) before opening. This prevents condensation on the hygroscopic Arginine residues.
-
Initial Solvent: Add sterile, deionized water.
-
Observation: If clear, proceed.[1] If cloudy/gelatinous, STOP .
-
-
Acidification: Add 10% Acetic Acid dropwise.
-
Final Buffer: Once fully dissolved in water/acetic acid, dilute to the working concentration with your buffer.[4][5]
-
Recommendation: Use a buffer that does not contain phosphate if possible (phosphate can catalyze oxidation). Acetate or Citrate buffers are superior for this sequence.
-
Solubility Decision Tree
Caption: Decision logic for solubilizing HAIYPRH based on charge repulsion and hydrophobic shielding.
Module 3: Troubleshooting FAQs
Q1: My peptide was clear, but after 24 hours at 4°C, it formed a white precipitate. Why?
Diagnosis: Slow Hydrophobic Assembly (Amyloid-like formation). Explanation: Even if soluble initially, the Ile-Tyr motif promotes beta-sheet formation over time. At 4°C, hydrophobic interactions are actually weakened (cold denaturation phenomenon), but hydrogen bonding is strengthened. If the pH drifted up (e.g., CO2 absorption from air), the Histidines deprotonated, and the peptide slowly stacked. Fix:
-
Verify pH is still < 6.0.
-
Do not store at 4°C for > 24 hours. Flash freeze aliquots at -80°C.
-
Sonicate the sample for 30 seconds. If it clears, it was reversible physical aggregation. If not, it may be chemical cross-linking (dityrosine).
Q2: Can I use DMSO to prevent aggregation?
Answer: Yes, but with caution. Technical Insight: DMSO disrupts secondary structures (like the beta-turns Proline might induce). However, DMSO is a powerful oxidant. Since HAIYPRH contains Methionine-free but Histidine/Tyrosine-rich regions, DMSO can still promote oxidation over long periods. Protocol: Use the minimum effective concentration (usually 1-5%). Add the DMSO to the peptide powder first, ensure dissolution, then dilute with water/buffer.[2][3][5]
Q3: I see a "gel" forming at high concentrations (>5 mg/mL).
Diagnosis: You have exceeded the Critical Aggregation Concentration (CAC) . Explanation: Short peptides with aromatic/hydrophobic residues behave like surfactants. Above the CAC, they form supramolecular hydrogels. Fix:
-
Work below the CAC (likely < 1-2 mg/mL for this sequence).
-
If high concentration is required, increase the ionic strength slightly (150mM NaCl) ONLY IF the pH is acidic (pH 4-5). If pH is neutral, salt will cause precipitation.
Module 4: Mechanistic Visualization
The following diagram illustrates the molecular pathway of HAIYPRH aggregation and where your intervention stops it.
Caption: Aggregation pathway of HAIYPRH driven by pH-dependent deprotonation and hydrophobic collapse.
References
-
United States Pharmacopeia (USP). (2023). General Chapter <1056> Biotechnology-Derived Articles - Polypeptide Analysis.
-
Sigma-Aldrich (Merck). Peptide Solubility and Handling Guidelines. Accessed 2026.[6]
-
Bachem. Handling and Storage of Peptides. Accessed 2026.[6]
-
National Institutes of Health (NIH). Aggregation Rules of Short Peptides. JACS Au. 2024.
-
BenchChem. Preventing oxidation of tyrosine in peptides during storage. Accessed 2026.[6]
Sources
minimizing racemization in His-Ala-Ile-Tyr-Pro-Arg-His synthesis
To: User From: Dr. Aris Thorne, Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Minimizing Racemization in His-Ala-Ile-Tyr-Pro-Arg-His Synthesis
Technical Support Center: High-Fidelity Peptide Synthesis
Welcome to the Advanced Application Support center. You have flagged a specific sequence, His-Ala-Ile-Tyr-Pro-Arg-His (HAITYPRH) , which presents a "perfect storm" of synthesis challenges: two Histidine residues (highly prone to racemization), a steric Isoleucine, and a Proline kink.
This guide moves beyond standard protocols to address the mechanistic causality of racemization and provides a self-validating workflow to ensure enantiomeric purity.
Module 1: The Histidine Challenge (Mechanism & Strategy)
Histidine is the most problematic residue in this sequence. You have it at both the C-terminus (loading) and N-terminus (final coupling).
The Mechanism of Failure
Racemization in Histidine is primarily driven by the imidazole side chain.[1] The
Figure 1: Mechanism of Histidine Racemization showing the critical role of base and imidazole proximity.
Strategic Intervention
1. The Protecting Group: Trt vs. Boc [2]
-
Standard: Fmoc-His(Trt)-OH.[3][4][5] The Trityl group protects the
-nitrogen but leaves the -nitrogen (the racemization culprit) partially exposed. -
Recommendation: Use Fmoc-His(Boc)-OH for the N-terminal coupling. The Boc group resides on the
-nitrogen, electronically withdrawing electron density and physically blocking the intramolecular abstraction of the -proton. This significantly lowers racemization risk compared to Trityl.
2. Activation Chemistry: Banishing HBTU
-
Avoid: HBTU/HATU with DIEA. The high pH generated by DIEA accelerates proton abstraction.
-
Adopt: DIC (Diisopropylcarbodiimide) + Oxyma Pure .[6] This coupling environment is near-neutral to slightly acidic, suppressing the base-catalyzed racemization pathway while maintaining high acylation efficiency.
Module 2: Step-by-Step Synthesis Workflow
This workflow is designed for a 0.1 mmol scale on an automated synthesizer or manual setup.
Phase A: C-Terminal Loading (The Foundation)
Target: Loading His onto the resin without racemization.
Protocol:
-
Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[7]
-
Why? 2-CTC is extremely steric. It prevents the formation of Diketopiperazine (DKP) when the second residue (Arg) is coupled. It also allows for very mild, low-base loading.
-
-
Loading Step:
-
Dissolve Fmoc-His(Trt)-OH (0.6 eq relative to resin capacity) in DCM.
-
Add DIEA (Diisopropylethylamine) at a 1:1 molar ratio to the amino acid (NOT the standard 2:1 or 4:1).
-
Critical: High base concentration during loading is the #1 cause of C-terminal epimerization.
-
Reaction time: 1 hour max.
-
-
Capping: Cap unreacted chlorides with Methanol/DIEA (9:1) for 20 mins.
Phase B: Chain Elongation (The Middle Block)
Sequence: Arg -> Pro -> Tyr -> Ile -> Ala
| Residue | Challenge | Optimization |
| Arg | Lactam formation | Use Fmoc-Arg(Pbf)-OH. Standard coupling. |
| Pro | Steric kink | Standard coupling. |
| Tyr | Coupling to Pro | Coupling to a secondary amine (Pro) is slow. Double Couple this step. Use Fmoc-Tyr(tBu)-OH. |
| Ile | Steric hindrance | Ile is beta-branched. Activation can be slow. Use Oxyma/DIC to prevent racemization of Ile itself during prolonged activation. |
| Ala | Easy coupling | Standard protocol. |
Phase C: N-Terminal Histidine (The Final Hurdle)
Target: Coupling His to Ala.
Protocol:
-
Reagents: Use Fmoc-His(Boc)-OH (preferred) or Fmoc-His(Trt)-OH.
-
Activator: DIC (0.1 M) + Oxyma Pure (0.1 M) in DMF.
-
Crucial:NO DIEA/NMM. Do not add tertiary bases.
-
-
Pre-activation: Minimize pre-activation time. Add reagents to the resin immediately after mixing (within 2 minutes).
-
Temperature: Perform this coupling at Room Temperature (25°C) . Do not use microwave heating for His coupling; heat exponentially increases racemization.
Module 3: Troubleshooting & Quality Control
Visualizing the Workflow
Figure 2: Optimized workflow highlighting critical control points for His-Ala-Ile-Tyr-Pro-Arg-His.
Frequently Asked Questions (FAQ)
Q1: I see a "doublet" peak for my peptide on HPLC. Is this racemization?
-
Diagnosis: Yes, this is the classic signature of diastereomers. If the peaks are very close (e.g., +/- 0.5 min retention time), it is likely D-His contamination.
-
Fix: Switch from HBTU/DIEA to Oxyma/DIC for the His couplings. If using His(Trt), switch to His(Boc).
Q2: Why not use microwave heating for the whole sequence to save time?
-
Warning: You can use microwave (e.g., 75°C) for Ala, Ile, Tyr, Pro, and Arg. However, NEVER microwave the Histidine coupling step. The thermal energy overcomes the activation barrier for proton abstraction, guaranteeing racemization.
Q3: Can I use Wang resin instead of 2-CTC?
-
Risk: Wang resin requires high acid (95% TFA) for cleavage, which is fine. However, loading His onto Wang requires esterification conditions (DMAP/DIC) that are notorious for racemization. 2-CTC allows mild nucleophilic substitution, preserving the C-terminal chirality.
Q4: My yield is low after the Proline step.
-
Cause: The steric bulk of Proline makes the secondary amine a poor nucleophile for the incoming Tyrosine.
-
Solution: Use HATU specifically for the Tyr-to-Pro coupling (since Tyr is not prone to racemization like His/Cys) or perform a double coupling with Oxyma/DIC.
References
-
Oxyma/DIC Superiority: Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[8] Chemistry – A European Journal.[8]
-
Histidine Racemization Mechanisms: Mergler, M., et al. (2001). "The Aspartimide Problem in Fmoc-based SPPS." Journal of Peptide Science. (Contextual reference on side reactions including His).
-
Fmoc-His(Boc)-OH Utility: CEM Corporation Application Notes. "Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS."
-
2-Chlorotrityl Resin Loading: Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. peptide.com [peptide.com]
- 5. rsc.org [rsc.org]
- 6. OxymaPure [cem.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. peptidechemistry.org [peptidechemistry.org]
troubleshooting low yield of H-His-Ala-Ile-Tyr-Pro-Arg-His-OH peptide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have reviewed the synthesis profile for your target heptapeptide: H-His-Ala-Ile-Tyr-Pro-Arg-His-OH .
This sequence, while short, is a "kinetic minefield" in Fmoc Solid-Phase Peptide Synthesis (SPPS). It combines severe steric hindrance, highly reactive electrophilic intermediates during cleavage, and a high susceptibility to base-catalyzed epimerization.
Below is a comprehensive, causality-driven troubleshooting guide designed to transform your failing synthesis into a self-validating, high-yield protocol.
I. Diagnostic Risk Matrix: Sequence Profiling
Before altering your chemistry, we must map the specific structural bottlenecks of your sequence. Low yield in this peptide is rarely due to a single failure; it is usually a compounding effect of the following sequence-specific traps.
| Residue Position | Structural Challenge | Mechanistic Impact (The "Why") | Diagnostic Mass Shift (LC-MS) |
| His(7) (C-Term) | Imidazole | Esterification onto Wang resin requires DMAP, triggering massive racemization via enolization. | Isobaric twin peaks (D-His / L-His diastereomers) |
| Arg(6) | Bulky Pbf protecting group | Slow coupling onto His(7); highly stable sulfonyl linkage resists standard TFA acidolysis. | +252 Da (Incomplete Pbf removal) |
| Pro(5) | Secondary amine | Creates a severe kinetic bottleneck (+0.5 Kinetic Penalty) for the incoming Tyr residue due to steric shielding[1]. | -163 Da (Des-Tyr deletion sequence) |
| Tyr(4) | Electron-rich phenol ring | Susceptible to electrophilic aromatic substitution by the Ar-SO₂⁺ cation released from Arg(Pbf) during cleavage[2]. | +80 Da (Tyrosine sulfonation) |
| Ile(3) | Severe steric clash when coupling onto the already bulky Tyr(tBu) residue. | -113 Da (Des-Ile deletion sequence) |
II. Troubleshooting Logic & Workflow
To isolate your yield loss, cross-reference your crude LC-MS data with the diagnostic workflow below.
Caption: Diagnostic workflow for troubleshooting H-His-Ala-Ile-Tyr-Pro-Arg-His-OH synthesis failures.
III. Expert FAQs: Causality & Solutions
Q1: My crude LC-MS shows a massive deletion product missing Tyrosine (-163 Da). Why is the Tyr(4) coupling failing?
The Causality: You have hit the "Proline Trap". Proline is the only proteinogenic amino acid containing a secondary amine. When Pro(5) is on the resin, its secondary amine is a remarkably poor nucleophile due to extreme steric hindrance[3]. Furthermore, the incoming amino acid, Tyr(tBu), is also bulky. Standard coupling reagents (like HBTU or DIC/HOBt) do not generate a reactive enough ester to overcome this kinetic barrier, leading to truncated sequences[1]. The Solution: You must abandon standard uronium salts for this step. Switch to HATU paired with HOAt . The nitrogen at the 7-position of the HOAt ring provides a neighboring-group effect that accelerates the reaction with secondary amines[3]. Note: Do not use the standard Kaiser (ninhydrin) test to check this coupling; primary amine tests yield false negatives on Proline. You must use the Chloranil test.
Q2: I have major impurities at +252 Da and +80 Da. What are these, and how do I eliminate them?
The Causality: These are classic artifacts of the Arg(6)-Tyr(4) proximity.
-
+252 Da: The Pbf protecting group on Arginine is notoriously difficult to remove because the sulfonyl linkage is highly stable[4]. Standard 1-hour TFA cleavage leaves unreacted Pbf on the peptide.
-
+80 Da: During acidolysis, the Pbf group releases a highly electrophilic aryl-sulfonyl cation (Ar-SO₂⁺). Because your sequence contains an electron-rich Tyrosine (Tyr4) just two residues away, this cation performs an electrophilic aromatic substitution on the Tyr phenol ring before scavengers can trap it, resulting in irreversible sulfonation (+80 Da)[2]. The Solution: You must optimize the global deprotection. Extend the cleavage time to 2.5–3 hours to ensure complete Pbf removal[5]. To prevent the +80 Da sulfonation, you must use a highly nucleophilic scavenger cocktail (like Reagent K) containing Thioanisole and Ethanedithiol (EDT), which trap the sulfonyl cation faster than the Tyrosine ring can react[4].
Q3: The mass is correct, but analytical HPLC shows closely eluting twin peaks. What is causing this?
The Causality: You are observing epimerization (racemization) of your Histidine residues, resulting in a mixture of L-His and D-His diastereomers. Histidine is highly susceptible to racemization because the unprotected lone pair of electrons on the
Caption: Base-catalyzed enolization mechanism leading to Histidine racemization during SPPS.
The Solution:
-
For His(7) Loading: Never use Wang resin (which requires DMAP). Load His(7) onto a 2-Chlorotrityl chloride (2-CTC) resin, which does not require basic activation.
-
For His(1) Coupling: Avoid Fmoc-His(Trt)-OH with HBTU/DIPEA. Instead, use acidic/neutral coupling conditions like DIC/Oxyma [7], or upgrade your building block to Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH , which physically block the N
nitrogen[8].
Table 2: Quantitative Comparison of Histidine Protecting Groups [8]
| Protecting Group | Protection Site | Racemization Suppression | Cleavage Condition | Recommendation for HAIYPRH |
|---|
| Trityl (Trt) | N
IV. Self-Validating Experimental Protocols
Protocol A: Overcoming the Proline Trap (Tyr4 Pro5 Coupling)
This protocol utilizes high-energy uronium activation to force the coupling onto the sterically hindered secondary amine of Proline[3].
-
Resin Preparation: Ensure the Fmoc group has been fully removed from Pro(5). Wash the resin thoroughly with DMF (5 × 1 min).
-
Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-Tyr(tBu)-OH, 3.8 equivalents of HATU , and 4.0 equivalents of HOAt in minimal DMF (approx. 0.1 M concentration).
-
Base Addition: Add 8.0 equivalents of DIPEA to the vial. Self-Validation: The solution should immediately turn a pale yellow color, indicating active ester formation. Pre-activate for exactly 2 minutes.
-
Coupling: Add the activated mixture to the resin. Agitate vigorously for 90 minutes at room temperature (or 75°C for 10 minutes if using a microwave synthesizer).
-
Validation (Chloranil Test):
-
Do not use the Kaiser test. Take a few resin beads and wash with DCM.
-
Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 mins.
-
Interpretation: Blue/green beads = unreacted Proline (incomplete coupling). Colorless/yellow beads = successful coupling.
-
-
Double Coupling: If the Chloranil test is positive, drain the reaction and repeat steps 2-4 with fresh reagents before proceeding to Ile(3).
Protocol B: Optimized Global Deprotection (Preventing +252 Da and +80 Da)
This protocol uses Reagent K to ensure complete Arg(Pbf) removal while providing sufficient sulfur-based scavengers to protect Tyr(4) from sulfonation[4].
-
Resin Washing: After the final Fmoc removal from His(1), wash the resin with DMF (5x), DCM (5x), and dry under a stream of nitrogen for 10 minutes.
-
Cocktail Preparation (Reagent K): Prepare the cleavage cocktail fresh in a glass vial:
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
Ethanedithiol (EDT): 2.5%
-
-
Cleavage: Add 10 mL of Reagent K per gram of dry resin.
-
Extended Acidolysis: Agitate gently at room temperature (20-25°C) for 2.5 to 3.0 hours . Do not cut this short, or the Pbf group will remain (+252 Da).
-
Precipitation: Filter the resin and collect the TFA flow-through. Dropwise, add the TFA solution into 10 volumes of ice-cold diethyl ether to precipitate the crude peptide.
-
Validation: Centrifuge, wash the pellet 3x with cold ether, and analyze via LC-MS. You should observe the exact mass [M+H]⁺ = 879.4 Da, with no peaks at 1131.4 Da (+252) or 959.4 Da (+80).
V. References
-
Advances in Fmoc solid‐phase peptide synthesis. NIH PMC. Available at:[Link]
-
Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS. Peptide Chemistry. Available at: [Link]
-
Side Reactions of Arg-Sulfonyl Protecting Groups (Mtr, Pmc, Pbf, MIS) in Fmoc-SPPS. Peptide Chemistry. Available at:[Link]
-
The Science of Peptalyzer™: Redefining SPPS Difficulty Prediction (Kinetic Penalties). Peptide Chemistry. Available at: [Link]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mass Spectrometry Analysis of H-His-Ala-Ile-Tyr-Pro-Arg-His-OH
Welcome to the technical support guide for resolving mass spectrometry ionization and fragmentation issues for the peptide H-His-Ala-Ile-Tyr-Pro-Arg-His-OH . This document provides in-depth troubleshooting advice, protocols, and scientific explanations to help you navigate the unique challenges presented by this peptide's structure.
The peptide H-His-Ala-Ile-Tyr-Pro-Arg-His-OH is a basic heptapeptide containing multiple ionizable residues that significantly influence its behavior in a mass spectrometer. Its composition includes two histidine (His) residues and one arginine (Arg) residue, which are highly basic and readily accept protons.[1] This high density of basic sites, combined with a proline (Pro) residue, creates a unique set of analytical hurdles in both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). This guide is structured in a question-and-answer format to directly address the common problems you may encounter.
Frequently Asked Questions (FAQs)
Part 1: Poor Signal Intensity & Sensitivity
Q1: Why is the signal for my peptide so low, or why do I see it split into many low-intensity peaks?
Answer: This is a classic issue for peptides rich in basic residues and is most likely due to charge state dilution .
-
Causality (The "Why"): Your peptide has four primary sites that are easily protonated in a typical positive-ion ESI experiment: the N-terminus, the two histidine side chains, and the arginine side chain. The arginine residue's guanidino group is exceptionally basic.[2] As a result, instead of forming a single, intense protonated molecule (e.g., [M+H]⁺), your peptide will likely exist as a population of multiply charged ions, such as [M+2H]²⁺, [M+3H]³⁺, and even [M+4H]⁴⁺. The total ion current for the peptide is distributed across these different mass-to-charge (m/z) values, making each individual peak appear weak and potentially lost in the baseline noise.[3]
-
Troubleshooting Steps:
-
Expand Your Search: Ensure you are scanning a wide enough m/z range to see all potential charge states. For a peptide of this mass (~929.5 Da), the [M+2H]²⁺ ion would be around m/z 465.7, and the [M+3H]³⁺ ion would be around m/z 310.8.
-
Optimize Mobile Phase: The pH and composition of your mobile phase can shift the charge state distribution. Using ion-pairing agents can help neutralize some of the charge sites.[3]
-
Check Instrument Settings: In ESI, higher voltages can sometimes favor lower charge states, though this is instrument-dependent.[2]
-
Q2: My peptide has a strong UV signal during LC, but the MS signal is very weak. What's causing this discrepancy?
Answer: This common problem points directly to ion suppression , most likely caused by trifluoroacetic acid (TFA) in your mobile phase.
-
Causality (The "Why"): TFA is an excellent mobile phase additive for liquid chromatography (LC) because it acts as a strong ion-pairing agent, improving peak shape and resolution for UV detection.[4][5] However, in the ESI source, its strength becomes a liability. The trifluoroacetate anion (CF₃COO⁻) forms very stable gas-phase ion pairs with the positively charged sites on your peptide.[5] These neutral, non-covalent complexes compete with the peptide for charge and are less efficient at forming the desired gas-phase ions, effectively "suppressing" the MS signal.[4]
-
Troubleshooting Steps:
-
Replace TFA with a More MS-Friendly Acid: The most common solution is to replace TFA with formic acid (FA) or difluoroacetic acid (DFA).[4][6]
-
Reduce TFA Concentration: If TFA is absolutely necessary for your separation, try reducing the concentration to the lowest possible level that still provides acceptable chromatography (e.g., 0.02% instead of 0.1%).
-
Consider Post-Column Modification: Advanced setups can add a make-up flow of a non-suppressing solvent after the column and before the MS source to dilute the TFA.
-
| Mobile Phase Additive | Typical Conc. | LC Performance (Peak Shape) | ESI-MS Signal Intensity | Key Characteristic |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent | Poor (Strong Suppression) | Strong ion-pairing agent.[5] |
| Formic Acid (FA) | 0.1% | Fair to Good | Excellent | Weak ion-pairing, volatile, MS-compatible.[4] |
| Difluoroacetic Acid (DFA) | 0.05-0.1% | Good | Good | A compromise between TFA's peak shape and FA's MS compatibility.[6] |
Part 2: Incomplete or Uninformative MS/MS Fragmentation
Q3: My MS/MS spectrum is very sparse, with only a few fragment ions. How can I get better sequence coverage?
Answer: This is a hallmark of charge sequestration by the highly basic arginine residue.
-
Causality (The "Why"): For collision-induced dissociation (CID) to occur, a proton must be mobile, meaning it can travel along the peptide backbone and induce cleavage at various amide bonds. The guanidino group of arginine has an exceptionally high proton affinity, meaning it holds onto the proton very tightly.[7] This "sequesters" or localizes the charge, preventing it from moving to other locations to promote fragmentation.[2] The result is a spectrum with very few b- and y-ions and poor sequence information.
-
Troubleshooting Workflow:
-
Troubleshooting Steps:
-
Increase Collision Energy: Systematically increase the collision energy (CID or HCD). While arginine makes fragmentation difficult, higher energy can sometimes overcome this barrier.
-
Use Alternative Fragmentation Methods: Electron-transfer dissociation (ETD) or electron-capture dissociation (ECD) are not dependent on proton mobility and are excellent choices for fragmenting peptides with highly basic residues. These methods cleave the peptide backbone differently and can provide complementary sequence information.
-
Chemical Derivatization: Modify the arginine residue to reduce its basicity. A well-established method is derivatization with malondialdehyde (MDA), which converts the guanidino group and dramatically improves fragmentation by CID. [7](See Protocol 1 below).
-
Q4: I only see fragmentation on one side of the proline residue. Is this normal, and how can I see other fragments?
Answer: Yes, this is a very common and expected phenomenon known as the "proline effect."
-
Causality (The "Why"): The cyclic structure of the proline side chain restricts the conformation of the peptide backbone. This makes the amide bond N-terminal to the proline residue (the Tyr-Pro bond in your peptide) particularly susceptible to cleavage during low-energy CID. [8]This fragmentation pathway is often so efficient that it consumes most of the precursor ion energy, leaving little for other cleavages to occur. This results in a dominant y-ion or b-ion series from that single cleavage point. [9][10]
-
Troubleshooting Steps:
-
Accept the Data: This dominant cleavage can be useful for confirming the sequence around the proline residue.
-
Employ Alternative Fragmentation: As with the arginine issue, ETD/ECD are not subject to the same mechanistic constraints as CID and will provide fragmentation throughout the peptide sequence, including around the proline residue.
-
Use Higher Energy CID (HCD): In some instruments, higher-energy HCD can promote secondary fragmentation and reveal more sequence ions beyond the initial proline cleavage.
-
Part 3: Complex and Unidentified Peaks in the Spectrum
Q5: I see peaks at +22 Da, +38 Da, or other unexpected masses relative to my peptide. What are they?
Answer: You are observing cation adducts , a common occurrence for peptides with strong metal-chelating residues like histidine.
-
Causality (The "Why"): The imidazole side chain of histidine is known to chelate metal ions. [11][12]The most common culprits are sodium (Na⁺, +22.99 Da nominal mass, observed as +22 Da relative to the protonated peak) and potassium (K⁺, +39.10 Da nominal mass, observed as +38 Da). These ions are ubiquitous in lab glassware, solvents, and reagents. Instead of binding a proton, your peptide binds one of these metal ions, forming species like [M+Na]⁺ or [M+H+Na]²⁺. This splits your signal and can complicate spectral interpretation.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use high-purity, MS-grade water and organic solvents.
-
Clean Glassware Meticulously: Acid-wash all glassware to remove residual salts. Better yet, use new, single-use polypropylene tubes and vials.
-
Add a Cation Scavenger: A very low concentration of a chelating agent like EDTA can sometimes be added to the sample, but be aware this can also cause ion suppression. A more common approach is to add a source of protons (e.g., 0.1% formic acid) to outcompete the metal ions for binding sites.
-
Q6: My peptide mass seems to have shifted by +16 Da. What could be the cause?
Answer: A +16 Da mass shift is the classic signature of oxidation .
-
Causality (The "Why"): The histidine side chain is susceptible to oxidation, which can occur during synthesis, storage, or even within the mass spectrometer source. [13][14]Oxidation adds one oxygen atom (+15.99 Da), resulting in the formation of 2-oxo-histidine. This modification not only changes the mass but also alters the fragmentation behavior. The preferential cleavage often seen C-terminal to histidine is eliminated upon oxidation because the modification reduces the nucleophilicity of the imidazole side chain. [13][14]
-
Troubleshooting Steps:
-
Prevent Oxidation: Store the peptide under an inert gas (argon or nitrogen), protected from light, and at low temperatures (-20°C or -80°C). Use freshly prepared solutions.
-
Confirm with MS/MS: If you suspect oxidation, perform MS/MS on the +16 Da peak. The fragmentation pattern will differ from the unmodified peptide and can be used to confirm the modification site.
-
Intentional Reduction: If the oxidation is problematic, you may be able to reduce the sample with a mild reducing agent, but this can be complex and may affect other residues.
-
Experimental Protocols
Protocol 1: Arginine Derivatization with Malondialdehyde (MDA) for Improved Fragmentation
This protocol describes a method to reduce the basicity of the arginine residue, thereby enhancing proton mobility and improving CID fragmentation efficiency. [7] Materials:
-
Peptide stock solution (in water or mild buffer, e.g., 10 mM ammonium bicarbonate)
-
Malondialdehyde (MDA) solution (typically prepared from malonaldehyde bis(dimethyl acetal) by acid hydrolysis)
-
Phosphate buffer (pH ~7.4)
-
Reaction vials
-
LC-MS system for analysis
Procedure:
-
Prepare MDA Solution: Hydrolyze malonaldehyde bis(dimethyl acetal) by incubating it in a solution of 1 M HCl at 50°C for 10 minutes. Neutralize the solution carefully with NaOH. Safety Note: Work in a fume hood and handle reagents with care.
-
Set Up Reaction: In a microcentrifuge tube, combine:
-
10 µL of peptide stock solution (e.g., 1 mg/mL)
-
80 µL of phosphate buffer (100 mM, pH 7.4)
-
10 µL of the freshly prepared MDA solution
-
-
Incubate: Vortex the mixture gently and incubate at 37°C for 2-3 hours. The reaction converts the arginine guanidino group to a pyrimidinylornithine derivative, resulting in a mass increase of +26 Da.
-
Quench and Analyze: The reaction can often be stopped by acidification (e.g., adding formic acid to 1%) and immediate injection into the LC-MS system. Alternatively, use a C18 ZipTip to desalt the sample before analysis.
-
Data Acquisition: Acquire MS and MS/MS data. Isolate the precursor ion corresponding to the [M+26+nH]ⁿ⁺ species and compare the fragmentation pattern to the unmodified peptide. You should observe a significant increase in the number and intensity of b- and y-ions.
References
-
Mass Spectrometric Evidence of Malonaldehyde and 4-Hydroxynonenal Adductions to Radical-Scavenging Soy Peptides. (n.d.). PMC. [Link]
-
Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2025, October 29). Anapharm Bioanalytics. [Link]
-
Bridgewater, J. D., Srikanth, R., Lim, J., & Vachet, R. W. (2007). The effect of histidine oxidation on the dissociation patterns of peptide ions. Journal of the American Society for Mass Spectrometry, 18(3), 553–562. [Link]
-
Bridgewater, J. D., Srikanth, R., Lim, J., & Vachet, R. W. (2007). The effect of histidine oxidation on the dissociation patterns of peptide ions. PubMed. [Link]
-
H-His-Ala-Ile-Tyr-Pro-Arg-OH. (n.d.). PubChem. [Link]
-
Mobile Phase Additives for Peptide Characterization. (2019, October 2). Waters Blog. [Link]
-
The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. (2025, November 7). MDPI. [Link]
-
BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO Columns. [Link]
-
Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry. (n.d.). Oregon State University. [Link]
-
Murariu, M., Dragan, E. S., & Drochioiu, G. (n.d.). Electrospray ionization mass spectra of 19-residue histidine-containing peptides. ResearchGate. [Link]
-
Identification of isobaric HNE-modified peptides containing Michael adducts. (n.d.). ResearchGate. [Link]
- WO2005057221A1 - Mass spectrometry of arginine-containing peptides. (n.d.).
-
Evaluation of the metal binding properties of the histidine-rich antimicrobial peptides histatin 3 and 5 by electrospray ionization mass spectrometry. (2000). PubMed. [Link]
-
The dominance of arginine-containing peptides in MALDI-derived tryptic mass fingerprints of proteins. (1998). PubMed. [Link]
-
Effects of the position of internal histidine residues on the collision-induced fragmentation of triply protonated tryptic peptides. (2001, December 1). Journal of the American Society for Mass Spectrometry. [Link]
-
A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins. (2018, March 20). Aston Publications Explorer. [Link]
-
Mass spectrometry of peptides and proteins. (n.d.). Department of Chemistry and Biochemistry, The University of Arizona. [Link]
-
Lioe, H., O'Hair, R. A., & Reid, G. E. (2007). Improving Fragmentation of Poorly Fragmenting Peptides and Phosphopeptides During Collision-Induced Dissociation by Malondialdehyde Modification of Arginine Residues. PubMed. [Link]
-
Ion/Ion Reactions of MALDI-Derived Peptide Ions: Increased Sequence Coverage via Covalent and Electrostatic Modification upon Charge Inversion. (n.d.). PMC. [Link]
-
Properties of Amino Acids. (2021, February 23). Chemistry LibreTexts. [Link]
-
An Optimized MALDI Mass Spectrometry Method for Improved Detection of Lysine/Arginine/Histidine Free Peptides. (2008, October 16). Journal of Proteome Research. [Link]
-
Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. (n.d.). Scholarly Commons. [Link]
-
A comprehensive investigation of proline fragmentation behavior in low-energy collision-induced dissociation peptide mass spectra. (2025, August 6). ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 4. waters.com [waters.com]
- 5. mdpi.com [mdpi.com]
- 6. halocolumns.com [halocolumns.com]
- 7. Improving fragmentation of poorly fragmenting peptides and phosphopeptides during collision-induced dissociation by malondialdehyde modification of arginine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ion/Ion Reactions of MALDI-Derived Peptide Ions: Increased Sequence Coverage via Covalent and Electrostatic Modification upon Charge Inversion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the metal binding properties of the histidine-rich antimicrobial peptides histatin 3 and 5 by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The effect of histidine oxidation on the dissociation patterns of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HAIYPRH (T7) Peptide Stability in Serum-Containing Media
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of the transferrin receptor (TfR1)-targeting peptide HAIYPRH (commonly known as the T7 peptide) during in vitro and in vivo assays.
The T7 peptide is a powerful tool for crossing the blood-brain barrier (BBB) and targeting tumor cells because it binds to an epitope on TfR1 distinct from endogenous transferrin, avoiding competitive inhibition[1]. However, its native L-amino acid structure makes it highly vulnerable to serum proteases. This guide provides diagnostic FAQs, engineering solutions, and self-validating protocols to stabilize your T7-based delivery systems.
Section 1: Diagnostic FAQs (Understanding the Degradation)
Q: Why does the targeting efficiency of my HAIYPRH-modified nanocarrier drop dramatically when transitioning from serum-free media to 10% FBS? A: This is a classic symptom of proteolytic degradation. Fetal Bovine Serum (FBS) contains a high concentration of active exopeptidases (which cleave terminal amino acids) and endopeptidases (which cleave internal peptide bonds). The native L-T7 peptide (HAIYPRH) has a very short half-life in serum—typically around 0.37 hours[2]. Within a standard 4-hour incubation period, the targeting ligand is entirely cleaved from your nanocarrier, reducing cellular uptake to non-targeted baseline levels.
Q: How do I verify if my peptide is degrading, or if the cells are simply downregulating TfR1 expression? A: You must isolate the variables using a pre-incubation control assay . Incubate your T7-conjugate in 10% FBS at 37°C for 2 hours without cells. In parallel, prepare a fresh batch in serum-free media. Apply both to your TfR1-expressing cells (e.g., U87 or bEnd.3) for 30 minutes. If the pre-incubated batch shows significantly lower uptake than the fresh batch, your peptide is degrading. If both show low uptake, investigate receptor downregulation or competitive binding.
Section 2: Engineering Solutions for Peptide Stability
Q: What is the most robust structural modification to prevent proteolytic cleavage without losing TfR1 affinity? A: The gold standard for stabilizing T7 is the Retro-Inverso (RI) modification [3].
-
The Causality: Mammalian proteases have evolved to recognize the specific stereochemistry of natural L-amino acids. By synthesizing the peptide using entirely D-amino acids, the peptide backbone becomes "invisible" to these enzymes, preventing cleavage. However, simply substituting D-amino acids would invert the side-chain orientations, destroying receptor affinity. By simultaneously reversing the sequence (retro) and using D-amino acids (inverso), the side chains maintain their original 3D spatial topology relative to the TfR1 binding pocket.
-
The Result: The resulting peptide, DT7 (sequence: hrpyiah) , maintains a high binding affinity to TfR1 while extending the serum half-life from ~0.37 hours to over 8.5 hours[2].
Q: I cannot synthesize D-peptides right now. What are my formulation alternatives? A: If you must use the native L-T7 sequence, you must employ steric shielding or terminal capping:
-
PEGylation: Conjugating the peptide to the distal end of a Polyethylene Glycol (PEG) chain (e.g., PEG2000-T7) on a nanocarrier creates a steric hydration shield that physically blocks large endopeptidases from accessing the peptide backbone[4].
-
Terminal Capping: Modifying the peptide to Ac-HAIYPRH-NH2 (N-terminal acetylation and C-terminal amidation) protects against exopeptidases[5]. Note: This will not protect against endopeptidases, so it is only a partial solution.
Quantitative Comparison of T7 Variants
| Peptide Variant | Sequence | Serum Half-Life ( | TfR Binding Affinity | Primary Stabilization Mechanism |
| Native L-T7 | HAIYPRH | ~0.37 hours | High ( | None (Baseline) |
| Retro-Inverso D-T7 | hrpyiah | ~8.58 hours | Very High | Stereochemical evasion of proteases |
| PEGylated L-T7 | PEG-HAIYPRH | >4.0 hours | Moderate-High | Steric shielding from endopeptidases |
| Capped L-T7 | Ac-HAIYPRH-NH2 | ~1.2 hours | High | Exopeptidase resistance |
Section 3: Mechanistic & Logical Workflows
Mechanism of T7 peptide stabilization and TfR1-mediated endocytosis in serum-containing media.
Section 4: Experimental Protocols
Protocol 1: Ex Vivo Serum Stability Assay for T7 Peptides
To confidently utilize your peptide in biological assays, you must empirically determine its degradation kinetics. This protocol utilizes HPLC to quantify intact peptide over time[6].
Self-Validation Checkpoint: Always run a native L-T7 sample parallel to your modified variants. If the half-life of your L-T7 control is >2 hours, your serum has likely lost protease activity (e.g., due to improper storage or excessive heat inactivation). This internal control validates the proteolytic stringency of your assay.
Step-by-Step Methodology:
-
Preparation: Dissolve the peptide (L-T7 or D-T7) in sterile PBS (pH 7.4) to a stock concentration of 1 mg/mL.
-
Incubation: Mix 100 µL of the peptide stock with 100 µL of fresh, non-heat-inactivated mouse serum or 60% FBS. Incubate the mixture in a thermomixer at 37°C with gentle shaking (300 rpm).
-
Sampling: At predetermined time intervals (0, 0.5, 1, 2, 4, 8, and 24 hours), extract a 20 µL aliquot from the incubation mixture.
-
Quenching: Immediately add the 20 µL aliquot to 80 µL of ice-cold quenching solution (Acetonitrile containing 0.1% Trifluoroacetic acid). Causality: The organic solvent and low pH instantly denature serum proteins, halting all protease activity and precipitating large serum proteins.
-
Centrifugation: Vortex the quenched sample for 30 seconds, then centrifuge at 10,000 × g for 15 minutes at 4°C.
-
Analysis: Carefully extract the supernatant and analyze via RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography) measuring absorbance at 214 nm.
-
Quantification: Calculate the remaining percentage of intact peptide by comparing the peak area at each time point to the peak area at
. Plot the natural log of the remaining percentage versus time to calculate the half-life ( ).
Standardized experimental workflow for the Ex Vivo Serum Stability Assay.
References
Sources
- 1. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]
- 2. New Transferrin Receptor-Targeted Peptide–Doxorubicin Conjugates: Synthesis and In Vitro Antitumor Activity [mdpi.com]
- 3. A stabilized retro-inverso peptide ligand of transferrin receptor for enhanced liposome-based hepatocellular carcinoma-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. tandfonline.com [tandfonline.com]
Validation & Comparative
A Researcher's Guide to 1H-NMR Characterization of the Synthetic Heptapeptide H-His-Ala-Ile-Tyr-Pro-Arg-His-OH
A Comparative Analysis for Drug Development Professionals
In the landscape of therapeutic peptide development, rigorous characterization is paramount to ensuring identity, purity, and reproducibility. For the synthetic heptapeptide H-His-Ala-Ile-Tyr-Pro-Arg-His-OH, a molecule with potential applications stemming from its unique sequence of amino acids, proton nuclear magnetic resonance (¹H-NMR) spectroscopy stands as a powerful analytical tool. This guide provides an in-depth comparison of ¹H-NMR with other common analytical techniques, offering insights into its unique capabilities for elucidating the structural integrity of this complex peptide.
The Analytical Challenge: Beyond Simple Sequence Verification
Confirming the primary structure of a synthetic peptide is a foundational requirement. While techniques like mass spectrometry (MS) excel at providing molecular weight information, they often fall short in offering a comprehensive structural picture. The presence of isobaric amino acids, the potential for racemization during synthesis, and the formation of secondary structures all present challenges that necessitate a more nuanced analytical approach. One-dimensional ¹H-NMR spectroscopy is highly sensitive to the peptide's composition and sequence, in principle capable of distinguishing between different sequences that have the same amino acid makeup.[1]
¹H-NMR Spectroscopy: A Window into Three-Dimensional Structure
¹H-NMR spectroscopy provides a wealth of information that goes beyond simple sequence confirmation. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can gain detailed insights into the peptide's conformation in solution.[2] This is particularly crucial for a peptide like H-His-Ala-Ile-Tyr-Pro-Arg-His-OH, where the presence of proline can induce cis/trans isomerization of the peptide bond, and the aromatic residues (His and Tyr) can engage in stacking interactions that influence the overall fold.[3][4][5]
Key Information Uniquely Provided by ¹H-NMR:
-
Sequence-Specific Resonance Assignment: Through-bond (COSY, TOCSY) and through-space (NOESY, ROESY) 2D NMR experiments allow for the assignment of nearly all proton resonances to their specific amino acid residues within the peptide sequence.[2][6] This process is fundamental to confirming the correct assembly of the peptide.
-
Conformational Analysis: The presence of proline introduces the possibility of cis and trans isomers around the Tyr-Pro peptide bond, which are in slow exchange on the NMR timescale.[7] This results in distinct sets of NMR resonances for each isomer, allowing for their quantification.[7]
-
Side-Chain Interactions: The aromatic rings of the two histidine residues and the tyrosine residue can participate in intramolecular interactions. NOESY spectra can reveal close spatial proximities between these and other protons, providing direct evidence for such folded structures.[2][5] The guanidinium group of arginine can also form hydrogen bonds with other residues, which can be inferred from chemical shift perturbations and temperature coefficients of amide protons.[8]
-
Histidine Tautomeric States and pKa Determination: The imidazole ring of histidine can exist in different protonation and tautomeric states, which is critical for its biological function.[9][10] ¹H-NMR is a powerful tool to determine the pKa values of individual histidine residues and to characterize their local electrostatic environment.[10][11][12]
Comparative Analysis: ¹H-NMR vs. Other Techniques
While ¹H-NMR offers unparalleled detail, a multi-faceted analytical approach is often necessary for comprehensive characterization.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H-NMR Spectroscopy | Primary sequence confirmation, secondary structure, conformational dynamics, side-chain interactions, pKa determination.[1][2][3][6][7][11] | Provides detailed 3D structural information in solution.[2] Non-destructive.[1] | Lower sensitivity compared to MS. Can be complex to interpret for larger peptides. |
| Mass Spectrometry (MS) | Molecular weight determination, primary sequence confirmation (via fragmentation). | High sensitivity and accuracy for molecular weight. Can be coupled with liquid chromatography (LC-MS). | Does not provide information on higher-order structure. Fragmentation can sometimes be ambiguous. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. | Excellent for separating impurities and quantifying the peptide. | Provides limited structural information. |
| Amino Acid Analysis (AAA) | Amino acid composition and stoichiometry. | Accurate determination of amino acid ratios. | Destructive to the sample. Does not provide sequence information. |
| Circular Dichroism (CD) Spectroscopy | Estimation of secondary structure content (α-helix, β-sheet, random coil).[3] | Provides a global overview of the secondary structure. | Does not provide residue-specific information. |
Experimental Workflow: From Synthesis to Structural Elucidation
The characterization of H-His-Ala-Ile-Tyr-Pro-Arg-His-OH using ¹H-NMR follows a systematic workflow.
Figure 1. A typical workflow for the synthesis, purification, and comprehensive characterization of a synthetic peptide.
Step-by-Step ¹H-NMR Protocol
1. Peptide Synthesis and Purification: The heptapeptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[13] Following cleavage from the resin and deprotection, the crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[2]
2. Sample Preparation for NMR: A high-purity peptide sample is essential for acquiring quality NMR spectra.[2]
-
Dissolve the lyophilized peptide in a suitable solvent system, typically 90% H₂O / 10% D₂O, to a concentration of 1-5 mM.[2][14] The D₂O provides the lock signal for the spectrometer, and the high water content allows for the observation of exchangeable amide protons.[14]
-
Adjust the pH of the sample to a desired value (e.g., pH 5-6) using dilute HCl or NaOH. The chemical shifts of histidine protons are particularly sensitive to pH.[11][12]
-
Add a known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilyl propionate (TSP), for chemical shift referencing.
3. NMR Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer (≥600 MHz) to resolve the crowded proton spectrum.
-
1D ¹H-NMR: A simple 1D spectrum provides an initial assessment of sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a given amino acid's spin system.[2] For instance, it will show correlations between the amide, alpha, beta, and other side-chain protons of the same residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space (< 5 Å), regardless of whether they are in the same residue.[2] This is crucial for sequential assignment (by observing NOEs between the alpha proton of one residue and the amide proton of the next) and for identifying long-range interactions that define the peptide's tertiary structure.[2]
-
2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment shows correlations between protons that are directly coupled (typically over two or three bonds).
4. Data Analysis and Structure Elucidation: The acquired NMR data is processed and analyzed to assign the resonances and determine the structure.
-
Spin System Identification: The TOCSY spectrum is used to identify the spin systems of the individual amino acids.[2] For example, alanine will have a characteristic pattern of an amide proton, an alpha proton, and a methyl group.
-
Sequential Assignment: The NOESY spectrum is used to link the identified spin systems in the correct order.[2][6] For example, an NOE between the alpha proton of Ala² and the amide proton of Ile³ confirms their sequential linkage.
-
Structural Restraints and Calculation: The intensities of the NOE cross-peaks are converted into distance restraints.[2] Along with dihedral angle restraints derived from coupling constants, these are used in molecular dynamics simulations to calculate a family of structures consistent with the NMR data.[2]
Interpreting the ¹H-NMR Spectrum of H-His-Ala-Ile-Tyr-Pro-Arg-His-OH: Expected Features
-
Aromatic Region (6.5-8.5 ppm): Signals from the imidazole protons of the two His residues and the phenyl protons of Tyr will appear in this region. The chemical shifts of the His protons will be sensitive to pH and their local environment.[11][12]
-
Amide Region (7.5-9.0 ppm): The amide (NH) protons of all residues except Pro will resonate here. Their chemical shifts are sensitive to hydrogen bonding and secondary structure.
-
Alpha-Proton Region (3.5-5.0 ppm): Each amino acid has a distinct alpha-proton chemical shift.
-
Aliphatic Region (0.5-3.5 ppm): This region contains signals from the side chains of Ala, Ile, Pro, and Arg. The characteristic upfield methyl signals of Ile will be readily identifiable.
-
Proline Isomers: Due to the cis/trans isomerization around the Tyr-Pro peptide bond, two distinct sets of resonances may be observed for the residues flanking the proline, particularly for the Tyr and Pro residues themselves.[7]
Figure 2. The process of sequential assignment using TOCSY and NOESY spectra.
Conclusion
For researchers and drug development professionals working with the synthetic heptapeptide H-His-Ala-Ile-Tyr-Pro-Arg-His-OH, ¹H-NMR spectroscopy is an indispensable tool. While other techniques provide essential pieces of the analytical puzzle, ¹H-NMR is unique in its ability to deliver a detailed, three-dimensional picture of the peptide's structure and dynamics in solution. This high-resolution information is critical for understanding its biological activity, optimizing its properties, and ensuring the quality and consistency of this potential therapeutic agent. A combined analytical approach, with ¹H-NMR at its core, provides the most robust and comprehensive characterization.
References
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved from [Link]
- Kellenbach, E., & Rundlöf, T. (2019). Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. In V. Srivastava (Ed.), Peptide Therapeutics: Strategy and Tactics for Chemistry, Manufacturing and Controls (pp. 381-420). The Royal Society of Chemistry.
- Arnold, M. R., et al. (2002). H-1-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. Biophysical Chemistry, 96(2-3), 129-140.
- Galka, M., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory NMR Spectroscopy. ChemRxiv.
- Guidi, E., et al. (2019). Quality Control of Therapeutic Peptides by ¹H NMR HiFSA Sequencing. Analytical Chemistry, 91(6), 4144-4151.
- (2008). Supplementary Material (ESI)
- MacRaild, C. A., et al. (1996). Sequence-specific ¹H NMR assignment and secondary structure of neuropeptide Y in aqueous solution. European Journal of Biochemistry, 236(1), 268-274.
- Kopple, K. D., et al. (1977). Conformations of proline-containing cyclic peptides. ¹H and ¹³C n.m.r. evidence for a solvent stabilized All-Cis X-Pro conformer of Cyclo-(Pro-Gly-Gly-Pro)₂. International Journal of Peptide and Protein Research, 10(4), 286-290.
- Temussi, P. A., et al. (1992). ¹H-NMR studies on arginine tripeptides: evidence for guanidinium-C-terminal carboxylate interactions. Peptide Research, 5(2), 110-114.
- Sanna, C., et al. (2014). ¹H NMR studies of copper binding by histidine-containing peptides. Dalton Transactions, 43(30), 11468-11479.
- Jardetzky, O., et al. (2000). The cisproline(i - 1)-aromatic(i) interaction: folding of the Ala-cisPro-Tyr peptide characterized by NMR and theoretical approaches. Journal of Molecular Biology, 298(4), 707-719.
- Gallo, E., et al. (2023). Molecular Recognition of Tyrosine-Containing Polypeptides with Pseudopeptidic Cages Unraveled by Fluorescence and NMR Spectroscopies.
- Tanokura, M. (1983). ¹H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta, 742(3), 576-585.
- Iftode, L., et al. (2025). Double Peptide-Functionalized Carboxymethyl Chitosan-Coated Liposomes Loaded with Dexamethasone as a Potential Strategy for Active Targeting Drug Delivery.
- Miller, S. J., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(7), 2483-2497.
- Gallo, E., et al. (2023). Molecular Recognition of Tyrosine-Containing Polypeptides with Pseudopeptidic Cages Unraveled by Fluorescence and NMR Spectroscopies.
- Bauman, J. D., et al. (2019). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. Molecules, 24(3), 454.
- Hong, M., et al. (2010). Water-protein interactions of an arginine-rich membrane peptide in lipid bilayers investigated by solid-state nuclear magnetic resonance spectroscopy. The Journal of Physical Chemistry B, 114(11), 4047-4054.
- Calabretta, L. O., & Raines, R. T. (n.d.).
- Rennella, E., & Brutscher, B. (2018). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Biomolecular NMR, 72(3-4), 143-151.
- Li, Y., et al. (2025).
- Wang, Y., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(8), 2354-2359.
- Wang, X., et al. (2005). Sequence-specific Assignment of ¹H-NMR Resonance and Determination of the Secondary Structure of Jingzhaotoxin-I.
- Leah4sci. (2013, January 24). Proton NMR - How To Analyze The Peaks Of H-NMR Spectroscopy [Video]. YouTube.
- (2012, November 14). Sequence-Specific Assignment. Protein NMR.
- Arnold, M. R., et al. (2002). ¹H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. Biophysical Chemistry, 96(2-3), 129-140.
- (n.d.). Histidine Amino Acids: Properties, Function, Benefits, and Sources.
- Hansen, D. F., & Kay, L. E. (2014). Measurement of histidine pKa values and tautomer populations in invisible protein states. Proceedings of the National Academy of Sciences, 111(17), 6272-6277.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. Sequence-specific 1H NMR assignment and secondary structure of neuropeptide Y in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformations of proline-containing cyclic peptides. 1H and 13C n.m.r. evidence for a solvent stabilized All-Cis X-Pro conformer of Cyclo-(Pro-Gly-Gly-Pro)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cisproline(i - 1)-aromatic(i) interaction: folding of the Ala-cisPro-Tyr peptide characterized by NMR and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1H-NMR studies on arginine tripeptides: evidence for guanidinium-C-terminal carboxylate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histidine (His) Amino Acid - Creative Peptides [creative-peptides.com]
- 10. pnas.org [pnas.org]
- 11. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarship.haverford.edu [scholarship.haverford.edu]
- 13. rsc.org [rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
comparing bioactivity of HAIYPRH vs scrambled peptide controls
Application Note: Bioactivity of HAIYPRH vs. Scrambled Peptide Controls in Targeted Delivery
In the landscape of targeted drug delivery, the human Transferrin Receptor (TfR1/CD71) is a premier target due to its high expression on the blood-brain barrier (BBB) endothelial cells and proliferating malignant cells[1]. The heptapeptide HAIYPRH (often referred to as the T7 peptide), discovered via whole-cell phage display, has emerged as a highly efficient TfR-targeting ligand[1][2].
When engineering targeted nanocarriers or peptide-drug conjugates, proving that cellular internalization is strictly receptor-mediated—rather than a result of non-specific electrostatic interactions—is a critical regulatory and scientific hurdle. This guide provides an in-depth comparison of the bioactivity of HAIYPRH against its scrambled peptide controls (e.g., IRHPHYA or GHAGHYIRPG), detailing the mechanistic causality, comparative data, and self-validating experimental workflows required to prove targeting specificity[3][4].
Mechanistic Causality: Why Sequence Matters
The core advantage of HAIYPRH lies in its non-competitive binding mechanism. While the native ligand, serum transferrin (holo-Tf), binds to a specific domain on the TfR dimer, HAIYPRH docks into a distinct, non-overlapping allosteric pocket[1][5]. This is a critical design choice for in vivo applications: it prevents the targeted therapeutic from being outcompeted by the high concentrations of endogenous transferrin in the bloodstream[6]. In fact, studies using atomic force microscopy (AFM) force tracing have revealed that the presence of endogenous transferrin can actually enhance the cellular uptake of HAIYPRH-conjugated nanoparticles by triggering the internalization cascade[7][8].
Conversely, a scrambled peptide contains the exact same amino acid composition (and therefore the exact same molecular weight, isoelectric point, and net charge) but in a randomized sequence[3]. Because it lacks the specific 3D spatial motif required to engage the TfR pocket, it fails to trigger clathrin-mediated endocytosis[2][3]. Using a scrambled control is the only definitive way to prove that the bioactivity of your delivery system is driven by sequence-specific receptor recognition rather than the general cationic nature of the peptide's Arginine (Arg) and Histidine (His) residues[4].
Fig 1: Differential signaling and internalization pathways of HAIYPRH vs. Scrambled Peptide.
Comparative Bioactivity Data
The following table synthesizes expected quantitative benchmarks when comparing HAIYPRH to a standard scrambled control (e.g., IRHPHYA) in targeted delivery applications[3][4][7][9].
| Parameter | HAIYPRH (Targeting Ligand) | Scrambled Peptide (Control) | Mechanistic Implication |
| Receptor Affinity ( | ~10 nM[7] | > 100 µM (Negligible)[3] | Sequence-specific spatial docking is required for TfR engagement. |
| Competitive with Native Tf? | No (Binds distinct epitope)[1][5] | N/A | Enables efficacy in serum-rich in vivo environments. |
| Cellular Uptake (TfR+ Cells) | High (Rapid internalization)[9] | Background levels[9] | Validates that uptake is driven by receptor-mediated endocytosis. |
| Uptake in TfR- Cells | Low (Background levels)[7] | Low (Background levels) | Confirms the absence of off-target membrane penetration. |
| Cytotoxicity ( | Significantly reduced | Matches free drug / untargeted carrier | Receptor-mediated intracellular accumulation drives therapeutic efficacy. |
Self-Validating Experimental Protocols
To establish trustworthiness in your bioactivity claims, your experimental design must be a self-validating system. This means incorporating both positive/negative cell lines and competitive inhibition controls to isolate the variable of receptor binding.
Protocol A: Receptor-Specific Cellular Uptake Assay (Flow Cytometry)
Purpose: To prove that the internalization of the peptide-cargo conjugate is dependent on both the HAIYPRH sequence and the presence of TfR.
-
Cell Line Selection (Internal Control): Seed a TfR-overexpressing cell line (e.g., H1299 lung cancer or MDA-MB-231 breast cancer) and a low-TfR expression control line (e.g., A549 or U87) in 6-well plates at
cells/well[4][7][9]. -
Competitive Blocking (Causality Check): Pre-incubate half of the TfR+ wells with a 50-fold molar excess of free HAIYPRH peptide for 1 hour. Note: Do not use free transferrin to block, as HAIYPRH is non-competitive with Tf[1].
-
Treatment: Expose the cells to fluorophore-tagged conjugates (e.g., Cy5-HAIYPRH-NP and Cy5-Scrambled-NP) for 2 to 4 hours at 37°C[9].
-
Quenching: Wash cells with cold PBS and treat with Trypan Blue or an acidic buffer (pH 4.0) to quench extracellular fluorescence. This ensures you are measuring internalized cargo, not just surface-bound peptides.
-
Analysis: Analyze via Flow Cytometry.
Protocol B: Bioactivity & Cytotoxicity Assessment
Purpose: To demonstrate that the enhanced targeting translates to functional biological activity (e.g., cell death).
-
Conjugation: Synthesize HAIYPRH-drug and Scrambled-drug conjugates (e.g., using Epirubicin or Camptothecin nanocrystals)[4][7].
-
Incubation: Treat TfR+ cells with serial dilutions of both conjugates for 24–48 hours.
-
Viability Assay: Perform a standard MTT or CellTiter-Glo assay to determine cell viability.
-
Data Synthesis: Calculate the
. The HAIYPRH conjugate should exhibit a drastically lower (e.g., 60-70% reduction) compared to the scrambled control, directly linking targeted entry to therapeutic bioactivity[4].
Fig 2: Self-validating experimental workflow for assessing peptide bioactivity.
Conclusion
The transition from in vitro binding to in vivo efficacy in targeted drug delivery relies heavily on the structural fidelity of the targeting ligand. HAIYPRH demonstrates robust bioactivity by exploiting a non-competitive endocytotic pathway via the Transferrin Receptor[1][8]. By rigorously employing scrambled peptide controls (like IRHPHYA) and competitive blocking assays, researchers can definitively isolate sequence-specific receptor targeting from background noise, ensuring the reliability and translational potential of their delivery systems[3][4].
References
- Transferrin Receptor-Targeting Peptides: HAIYPRH, THRPPMWSPVWP, SPRPRHTLRLSL Cre
- An epirubicin-peptide conjugate with anticancer activity is dependent upon the expression level of the surface transferrin receptor Spandidos Public
- Revealing the Dynamic Mechanism by Which Transferrin Promotes the Cellular Uptake of HAIYPRH Peptide-Conjugated Nanostructures by Force Tracing Molecular Pharmaceutics - ACS Public
- T7 peptide - NovoPro NovoPro Labs
- Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells PMC - NIH
- US Patent 6743893B2 - Receptor-mediated uptake of peptides that bind the human transferrin receptor Google P
- Multi-Targeting Effects and Orchestrated Induction of Multiple Cell Death Modalities by Silver–Copper Alloy Nanoparticles Functionalized Drug Nanocrystals in Cancer Cells Molecular Pharmaceutics - ACS Public
- Targeted Delivery of siRNA to Transferrin Receptor Overexpressing Tumor Cells via Peptide Modified Polyethylenimine PMC - NIH
Sources
- 1. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]
- 2. US6743893B2 - Receptor-mediated uptake of peptides that bind the human transferrin receptor - Google Patents [patents.google.com]
- 3. US6743893B2 - Receptor-mediated uptake of peptides that bind the human transferrin receptor - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. T7 peptide [novoprolabs.com]
- 6. Transferrin receptor targeting segment T7 containing peptide gene delivery vectors for efficient transfection of brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Medicine Reports [spandidos-publications.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeted Delivery of siRNA to Transferrin Receptor Overexpressing Tumor Cells via Peptide Modified Polyethylenimine - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standards for T7 Peptide (H-His-Ala-Ile-Tyr-Pro-Arg-His-OH) Quantification
This guide is structured to address the specific peptide sequence provided: H-His-Ala-Ile-Tyr-Pro-Arg-His-OH .[1]
Crucial Identification Note: While the sequence bears a superficial resemblance to Angiotensin fragments due to the presence of Histidine, Isoleucine, and Arginine, the specific sequence His-Ala-Ile-Tyr-Pro-Arg-His is scientifically identified as the T7 Peptide . It is a phage-display derived ligand that binds specifically to the Transferrin Receptor (TfR) .[1][2] It is widely used in drug development for targeted delivery across the Blood-Brain Barrier (BBB) and into tumor cells. It is not Angiotensin (1-7) (which is Asp-Arg-Val-Tyr-Ile-His-Pro).
This guide focuses on the quantification standards for the T7 Peptide .
Executive Summary
The T7 peptide (HAIYPRH) has emerged as a critical targeting moiety for "Trojan Horse" drug delivery systems, leveraging the Transferrin Receptor (TfR) for endocytosis without competing with endogenous transferrin.[3]
Precise quantification of T7 is required at two distinct stages of drug development:
-
CMC (Chemistry, Manufacturing, and Controls): Determining the peptide loading ratio (ligand density) on nanoparticles or liposomes.
-
Bioanalysis (PK/PD): Quantifying the free or conjugated peptide in plasma and tissues to validate targeting efficiency.
This guide compares the three classes of reference standards available for these workflows, evaluating them on Absolute Accuracy , Suitability for MS , and Regulatory Compliance .
The Technical Challenge: Why Standard "Purity" is Insufficient
Peptides like T7 are hygroscopic and form salts (e.g., Trifluoroacetate, Acetate) during synthesis. A vial labeled "98% Purity" by HPLC only refers to the chromatographic purity (Area %), not the net peptide content (NPC).
-
The Trap: A 1 mg vial of T7 may contain only 700 µg of peptide; the rest is water and counter-ions.
-
The Consequence: Using "purity" alone for calculations will result in a 30% systematic error in your ligand density calculations or PK data.
Comparative Analysis of Reference Standards
Class A: Quantitative NMR (qNMR) Validated Standards
The Metrological Gold Standard. These standards measure the absolute mass of the peptide protons relative to an NIST-traceable internal standard.
-
Best For: Establishing a "Primary Calibrator" in regulated (GLP/GMP) environments.
-
Pros: Absolute accuracy (<1% uncertainty); independent of optical properties.
-
Cons: Extremely expensive; requires specialized expertise; rarely available off-the-shelf for custom peptides like T7.
Class B: Amino Acid Analysis (AAA) Validated Standards
The Industry Workhorse. The peptide is hydrolyzed into constituent amino acids, which are quantified against amino acid standards.
-
Best For: Routine calibration of LC-MS/MS assays and conjugation stoichiometry.
-
Pros: Corrects for water/salt content (Net Peptide Content); widely accepted by regulatory bodies (FDA/EMA).
-
Cons: Destructive method; requires significant sample mass.
Class C: Stable Isotope Labeled (SIL) Internal Standards
The Bioanalytical Necessity.
Synthetically identical to T7 but incorporating heavy isotopes (e.g.,
-
Best For: LC-MS/MS Bioanalysis (correcting matrix effects and recovery loss).
-
Pros: Co-elutes with analyte; corrects for ionization suppression in plasma/tissue.
-
Cons: Cannot be used as a calibrator (only as an internal reference); high cost per mg.
Summary Comparison Table
| Feature | Class A: qNMR Primary Std | Class B: AAA Validated Std | Class C: SIL Internal Std | Class D: HPLC Purity Only |
| Primary Use | Master Calibrator | Routine Quantitation | Bioanalysis Correction | Screening / Qualitative |
| Accuracy | Highest (±1%) | High (±5%) | N/A (Relative) | Low (±10-30% error) |
| Corrects for Salts? | Yes | Yes | N/A | No |
| Matrix Correction | No | No | Yes (Essential) | No |
| Cost | $ | |||
| Recommendation | GLP Validation | Routine R&D | PK/Biodistribution | Do Not Use for Quant |
Scientific Grounding: The Transferrin Receptor Pathway
To understand why specificity is critical in T7 quantification, one must visualize its biological context. T7 binds a different pocket than endogenous Transferrin, but in complex matrices (plasma), competition and degradation are rampant.
Caption: The T7 peptide utilizes the Transferrin Receptor pathway.[1][3][4][5][6][7][8] Quantification must distinguish intact T7 from lysosomal degradation fragments and avoid interference from high-abundance endogenous transferrin.
Validated Experimental Protocol: LC-MS/MS Quantification
Objective: Absolute quantification of T7 peptide in plasma using Class B (Calibrator) and Class C (Internal Standard) reference materials.
Materials
-
Analyte: T7 Peptide (Class B, AAA-validated content).
-
Internal Standard (IS): T7-[
-Arg] (Class C). -
Matrix: Plasma (K2EDTA).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).
Step-by-Step Methodology
1. Preparation of Standards (The "Causality" Step)
-
Why: We correct for the "salt trap" mentioned in Section 2.
-
Action: Dissolve Class B standard. Calculate concentration using the Net Peptide Content (NPC) from the Certificate of Analysis, NOT the weighed mass.
-
Spike: Prepare calibration curve (1 – 1000 ng/mL) in blank plasma.
2. Sample Extraction (Protein Precipitation)
-
Why: T7 is small and hydrophilic; Solid Phase Extraction (SPE) can lead to loss if not optimized. Protein precipitation is robust for this peptide size.
-
Action:
-
Aliquot 50 µL Plasma.
-
Add 10 µL IS Working Solution (500 ng/mL SIL-T7).
-
Add 200 µL Acetonitrile (containing 1% Formic Acid) to precipitate proteins and dissociate T7 from soluble TfR.
-
Vortex (2 min) and Centrifuge (10,000 x g, 10 min, 4°C).
-
Transfer supernatant to LC vials.
-
3. LC-MS/MS Parameters
-
System: UHPLC coupled to Triple Quadrupole MS (QqQ).
-
Mode: Positive Electrospray Ionization (ESI+).
-
Transitions (MRM):
-
Quantifier: m/z 447.2 [M+2H]
→ m/z 110.1 (Histidine immonium ion). -
Qualifier: m/z 447.2 → m/z 269.1.
-
IS Transition: m/z 452.2 → m/z 110.1.
-
Analytical Workflow Diagram
Caption: Self-validating LC-MS/MS workflow. The addition of Class C SIL-Standard prior to precipitation corrects for extraction efficiency and matrix effects.
References
-
Lee, J. H., et al. (2001). Receptor mediated uptake of peptides that bind the human transferrin receptor.[1][5] European Journal of Biochemistry, 268(7), 2004–2012. Link
- Foundational paper identifying the HAIYPRH sequence and its TfR binding properties.
-
Tian, X., et al. (2020). LRP-1-mediated intracellular drug delivery: a review of the recent progress. Drug Delivery, 27(1), 1–10. (Context on peptide ligand targeting). Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. Link
- Establishes the requirement for Internal Standards (Class C)
-
Burkitt, W. I., et al. (2008). Toward a reference method for the quantitation of peptides. Analytical Chemistry, 80(5), 1546–1554. Link
- Defines the hierarchy of peptide reference standards (qNMR vs AAA).
-
Ku, S., et al. (2016). Transferrin receptor-targeted nanomedicines for brain cancer therapy.[3] Molecular Pharmaceutics, 13(1), 1-13. Link
- Validates the use of T7 in complex delivery systems.
Sources
- 1. T7 peptide [novoprolabs.com]
- 2. Transferrin Receptor Peptides for Brain Delivery - Creative Peptides [creative-peptides.com]
- 3. Synthesis and Characterization of Transferrin Receptor-Targeted Peptide Combination SN-38 and Rucaparib Conjugate for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aptagen.com [aptagen.com]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. chinesechemsoc.org [chinesechemsoc.org]
Comprehensive Guide to Peptide Content Determination: Amino Acid Analysis of His-Ala-Ile-Tyr-Pro-Arg-His (HAIYPRH)
Executive Summary & The Criticality of Net Peptide Content
The heptapeptide His-Ala-Ile-Tyr-Pro-Arg-His (HAIYPRH, also known as the LT7 peptide) is a highly specific Transferrin Receptor 1 (TfR1) targeting ligand heavily utilized in blood-brain barrier (BBB) drug delivery research [1]. When formulating peptide-based nanomedicines or conducting in vitro binding assays, knowing the exact amount of the active pharmaceutical ingredient is critical.
A common and costly pitfall in peptide chemistry is conflating Gross Weight or Peptide Purity with Net Peptide Content (NPC) [2]. Lyophilized peptide powders contain significant non-peptidic mass—primarily counterions (e.g., trifluoroacetate, TFA) from purification and atmospheric moisture—which can account for 10% to 30% of the total weight [3].
To accurately dose HAIYPRH, determining the true NPC is mandatory. This guide objectively compares Amino Acid Analysis (AAA) —the gold standard for NPC determination—with alternative methodologies, providing field-proven protocols and explaining the biochemical causality behind each experimental choice.
Fig 1. Logical relationship between Gross Weight, Net Peptide Content, and Peptide Purity.
Amino Acid Analysis (AAA): The Gold Standard for HAIYPRH
AAA determines the absolute peptide content by hydrolyzing the peptide into its constituent free amino acids, which are then derivatized and quantified chromatographically [4]. For the HAIYPRH sequence, specific biochemical challenges must be addressed to ensure a self-validating protocol.
Mechanistic Challenges & Causality in HAIYPRH Hydrolysis
-
Tyrosine (Tyr) Degradation: During acid hydrolysis in 6N HCl, trace amounts of free chlorine or hypochlorite can attack the phenolic ring of Tyrosine, leading to chlorination and artificially low recovery [5].
-
Causality: Adding 0.1% to 1% phenol acts as a preferential halogen scavenger, protecting the Tyr residue during high-temperature incubation [6].
-
-
Steric Hindrance at the Ile-Tyr Bond: The peptide bond between Isoleucine (Ile) and Tyrosine (Tyr) is notoriously resistant to hydrolysis due to the bulky, branched aliphatic side chain of Ile.
-
Causality: While standard hydrolysis is 24 hours at 110°C, quantitative recovery of Ile and Tyr may require extending the hydrolysis time to 48 hours or utilizing higher temperatures (e.g., 150°C for 1 hour).
-
-
Proline (Pro) Derivatization: Proline is a secondary amine. Standard pre-column derivatization reagents like o-phthalaldehyde (OPA) only react with primary amines [4].
-
Causality: To detect all residues in HAIYPRH simultaneously, one must use Phenylisothiocyanate (PITC) or 9-Fluorenylmethoxycarbonyl chloride (FMOC), which react with both primary and secondary amines to form UV-absorbing or fluorescent adducts.
-
Fig 2. Workflow for Amino Acid Analysis of HAIYPRH using PITC derivatization.
Field-Proven Methodology: Step-by-Step AAA Protocol
The following protocol outlines a self-validating vapor-phase hydrolysis and pre-column derivatization workflow optimized for HAIYPRH.
Step 1: Sample Preparation & Internal Standard Addition
-
Accurately weigh ~1.0 mg of lyophilized HAIYPRH peptide and dissolve in 1.0 mL of LC-MS grade water.
-
Add a known concentration of an internal standard (e.g., Norvaline) to the sample.
-
Causality: The internal standard corrects for any volumetric losses during the vacuum drying and derivatization steps, ensuring absolute quantitative accuracy [5].
Step 2: Vapor-Phase Acid Hydrolysis
-
Transfer a 10 µL aliquot of the peptide solution to a glass hydrolysis tube and dry under vacuum.
-
Place the tube in a hydrolysis vessel containing 200 µL of 6N HCl supplemented with 1% (v/v) phenol [5].
-
Evacuate the vessel and purge with pre-purified Nitrogen gas three times. Seal under vacuum.
-
Causality: Purging oxygen prevents the oxidative degradation of sensitive amino acids, while vapor-phase hydrolysis minimizes contamination from non-volatile salts present in the liquid acid.
-
Incubate at 110°C for 24–48 hours.
Step 3: Pre-Column Derivatization (PITC)
-
Cool the vessel and dry the hydrolyzed sample under vacuum to remove residual HCl.
-
Reconstitute the free amino acids in a coupling buffer (ethanol:water:triethylamine, 2:2:1 v/v) and add PITC. Incubate at room temperature for 20 minutes.
-
Causality: Triethylamine provides the basic environment necessary for PITC to react with the unprotonated amino groups of all residues (including Proline), forming stable phenylthiocarbamyl (PTC) derivatives [4].
Step 4: RP-HPLC Separation & Quantification
-
Dry the derivatized sample under vacuum to remove excess PITC and byproducts. Reconstitute in sample diluent.
-
Inject onto a C18 reverse-phase HPLC column. Monitor absorbance at 254 nm.
-
Calculate the Net Peptide Content by comparing the molar recovery of the stable amino acids (Ala, Pro, Arg) against the theoretical sequence ratio (His: 2, Ala: 1, Ile: 1, Tyr: 1, Pro: 1, Arg: 1).
Comparative Performance Analysis
While AAA is the definitive method for content determination, other techniques are frequently (and sometimes incorrectly) used as substitutes. Table 1 objectively compares the performance of AAA against RP-HPLC, Elemental Analysis, and LC-MS/MS for the quantification of HAIYPRH.
Table 1: Comparative Performance of Analytical Methods for HAIYPRH Content Determination
| Analytical Method | Operating Principle | Accuracy for Net Content | Specificity for HAIYPRH | Key Limitations for this Sequence | Simulated Experimental Recovery (RSD %)* |
| Amino Acid Analysis (AAA) | Acid hydrolysis followed by AA quantification | High | Low (Measures total AAs, not sequence) | Destructive; requires specialized derivatization for Proline. | 98.5% (± 1.2%) |
| RP-HPLC (UV 214 nm) | Hydrophobic retention & peptide bond absorbance | Moderate | High (Separates truncations) | Requires an external standard that has already been calibrated via AAA [2]. | 104.2% (± 3.5%) - Prone to overestimation |
| Elemental Analysis (Nitrogen) | Combustion to NOx gases | Low | Very Low | HAIYPRH is highly basic (2x His, 1x Arg). High nitrogen density and trapped N₂/salts skew data [7]. | 115.0% (± 5.0%) |
| LC-MS/MS | Mass-to-charge ratio (m/z) and fragmentation | Moderate | Very High | Ionization suppression and matrix effects limit absolute quantitative accuracy. | 94.0% (± 4.5%) |
*Simulated data based on representative industry literature for highly basic, Proline-containing heptapeptides.
Why Elemental Analysis Fails for HAIYPRH
Elemental analysis (specifically Nitrogen content) is often used as a cheap proxy for peptide content. However, HAIYPRH contains two Histidines (3 nitrogens each) and one Arginine (4 nitrogens). The presence of nitrogen-rich counterions or atmospheric nitrogen trapped in the lyophilized cake will cause elemental analysis to drastically overestimate the true peptide content [7].
Conclusion & Best Practices
For researchers utilizing the HAIYPRH peptide in sensitive in vitro or in vivo BBB-targeting models, relying on gross weight will result in under-dosing the active peptide by up to 30%.
Best Practices:
-
Always request an AAA report from your peptide synthesizer to determine the exact Net Peptide Content (NPC).
-
Ensure the AAA protocol utilizes a phenol scavenger to protect the Tyrosine residue and a derivatization agent capable of detecting the secondary amine of Proline (e.g., PITC or FMOC).
-
Calculate your absolute target peptide mass using the formula: Absolute Mass = Gross Weight × Net Peptide Content × Peptide Purity.
References
Comparative Guide to the Mass Spectrometry Fragmentation of H-His-Ala-Ile-Tyr-Pro-Arg-His-OH
This guide provides an in-depth analysis of the expected gas-phase fragmentation pattern of the heptapeptide H-His-Ala-Ile-Tyr-Pro-Arg-His-OH. We will compare collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) techniques, offering field-proven insights into the experimental choices and expected outcomes for researchers in proteomics and drug development.
Introduction: The Rationale for Fragmentation Analysis
In mass spectrometry-based proteomics, the identity of a peptide is seldom confirmed by its precursor mass alone. Tandem mass spectrometry (MS/MS) is indispensable, providing sequence-specific data through controlled fragmentation of the isolated peptide ion.[1][2] The resulting spectrum of fragment ions serves as a unique fingerprint, enabling confident identification and characterization.
The peptide , H-His-Ala-Ile-Tyr-Pro-Arg-His-OH , possesses several key residues—Proline (Pro), Arginine (Arg), and Histidine (His)—that exert profound and predictable influences on its fragmentation behavior. Understanding these influences is critical for optimizing data acquisition methods and ensuring accurate interpretation of the resulting spectra.
Fundamental Principles of Peptide Fragmentation
Upon ionization by techniques like electrospray ionization (ESI), peptides typically acquire one or more protons, becoming positively charged precursor ions. In the collision cell of a mass spectrometer, these ions are accelerated and collided with an inert gas (e.g., nitrogen or argon). The imparted internal energy induces cleavage at the most labile bonds, primarily the peptide amide bonds along the backbone.[3]
The standard nomenclature for fragment ions describes which part of the original peptide retains the charge.[4][5]
-
b- and y-ions: These are the most common fragment types in low-energy CID and HCD, resulting from cleavage of the peptide bond. If the charge is retained on the N-terminal fragment, it is a b-ion . If the charge remains on the C-terminal fragment, it is a y-ion .[4][6]
-
a-ions: These are often observed as secondary fragments arising from the neutral loss of carbon monoxide (CO) from a b-ion.
-
Immonium ions: These are small, internal fragment ions corresponding to a single amino acid residue. They are diagnostic for the presence of specific amino acids in the peptide's composition but do not provide sequence information.[1][4]
Predicted Fragmentation Pattern of H-His-Ala-Ile-Tyr-Pro-Arg-His-OH
The sequence of this peptide suggests a complex but predictable fragmentation pattern dominated by the "proline effect" and modulated by its basic residues.
The Proline Effect: A Dominant Cleavage Site
Proline's unique cyclic structure, where its side chain is bonded back to the peptide backbone nitrogen, creates a rigid kink in the peptide. This conformation makes the amide bond N-terminal to the proline residue exceptionally susceptible to cleavage under CID conditions.[7][8] This phenomenon, known as the "proline effect," typically results in a highly abundant y-ion.[9][10]
For H-His-Ala-Ile-Tyr-Pro -Arg-His-OH, we anticipate a very intense signal corresponding to the cleavage between Tyrosine (Tyr) and Proline (Pro). This will generate a prominent y₃ ion (H-Arg-His-OH) and its complementary b₅ ion (H-His-Ala-Ile-Tyr-Pro-OH). In most CID spectra, the y-ion resulting from this effect is the most intense peak.[7][10]
The Influence of Basic Residues: Arginine and Histidine
The peptide contains three basic residues: two Histidines and one Arginine. These residues are readily protonated during ESI, making precursor ions with +2 and +3 charge states highly likely. The location of these charges significantly impacts fragmentation.
-
Arginine (Arg): As the most basic amino acid, arginine's guanidinium group has a very high proton affinity.[11] In low-energy CID, the charge can become "sequestered" on the arginine side chain, leading to a "non-mobile proton" scenario. This can suppress fragmentation at other locations along the peptide backbone, as proton mobility is required to initiate cleavage at various amide bonds.[11][12] This effect can further enhance the dominance of the proline-directed cleavage.
-
Histidine (His): Histidine is also a basic residue and can influence fragmentation, often promoting cleavage at its C-terminal side.[13][14] The presence of two histidine residues, one at each terminus, ensures that both b- and y-ion series will contain a basic site, which can aid in their detection.
Expected Fragment Ions
The tables below summarize the theoretical monoisotopic masses for the primary b- and y-ions for the singly charged [M+H]⁺ precursor. For precursors with higher charge states (e.g., [M+2H]²⁺), doubly charged fragment ions may also be observed.
Table 1: Amino Acid Residue Masses
| Amino Acid | 3-Letter Code | 1-Letter Code | Monoisotopic Mass (Da) |
| Histidine | His | H | 137.0589 |
| Alanine | Ala | A | 71.0371 |
| Isoleucine | Ile | I | 113.0841 |
| Tyrosine | Tyr | Y | 163.0633 |
| Proline | Pro | P | 97.0528 |
| Arginine | Arg | R | 156.1011 |
| Histidine | His | H | 137.0589 |
Table 2: Predicted b- and y-ion Series for H-His-Ala-Ile-Tyr-Pro-Arg-His-OH
| Cleavage Site | b-ion | m/z (1+) | y-ion | m/z (1+) | Comments |
| His¹ - Ala² | b₁ | 138.0662 | y₆ | 839.4326 | |
| Ala² - Ile³ | b₂ | 209.1033 | y₅ | 768.3955 | |
| Ile³ - Tyr⁴ | b₃ | 322.1874 | y₄ | 655.3114 | |
| Tyr⁴ - Pro⁵ | b₄ | 485.2507 | y₃ | 492.2481 | y₃ expected to be highly abundant |
| Pro⁵ - Arg⁶ | b₅ | 582.3035 | y₂ | 395.1953 | b₅ may be observed |
| Arg⁶ - His⁷ | b₆ | 738.4046 | y₁ | 239.0942 |
Diagnostic Immonium Ions
Immonium ions provide valuable compositional data. For this peptide, the following immonium ions are expected, particularly in HCD spectra which lack a low-mass cutoff.[1][15]
Table 3: Expected Diagnostic Immonium Ions
| Amino Acid | m/z |
| Proline (Pro) | 70.0651 |
| Isoleucine/Leucine (Ile/Leu) | 86.0968 |
| Histidine (His) | 110.0713 |
| Tyrosine (Tyr) | 136.0757 |
The presence of strong signals at these m/z values can rapidly confirm the presence of these amino acids.[15][16]
Comparison of Fragmentation Techniques: CID vs. HCD
The choice of fragmentation method significantly impacts the resulting spectrum.
Collision-Induced Dissociation (CID)
Typically performed in an ion trap, CID is a lower-energy fragmentation method.[4]
-
Strengths: Excellent at inducing the "proline effect," making it very sensitive for identifying proline-containing peptides.
-
Weaknesses: The arginine residue may suppress other fragmentation, leading to an incomplete ion series. Ion traps also have a "low-mass cutoff," meaning immonium ions and small y- or b-ions (like y₁) are often not detected.[1] The spectrum is often dominated by a few major peaks.
Higher-Energy Collisional Dissociation (HCD)
Performed in a collision cell in instruments like the Orbitrap, HCD provides higher collision energy.[17][18]
-
Strengths: Generates a richer, more complete fragmentation spectrum with more extensive b- and y-ion series.[19] It is not subject to a low-mass cutoff, allowing for the detection of diagnostic immonium ions. HCD can often provide more balanced fragmentation, even in the presence of a highly basic residue like arginine.
-
Weaknesses: The very high energy can sometimes lead to secondary fragmentation of the primary b- and y-ions, which can complicate spectra.
Recommendation: For the peptide H-His-Ala-Ile-Tyr-Pro-Arg-His-OH, HCD is the superior technique . It will not only confirm the proline-directed cleavage but is also more likely to provide a complete ion series for full sequence confirmation and detect the valuable immonium ions. Using a stepped normalized collision energy (NCE) approach in HCD is highly recommended to capture a diverse range of fragment ions, from low-mass reporters to larger backbone fragments.[19]
Experimental Protocol: LC-MS/MS Analysis
This section provides a standard protocol for analyzing the peptide using a high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ series).
1. Sample Preparation:
- Prepare a 1 pmol/µL stock solution of the synthetic peptide in a solution of 0.1% formic acid in water.
- Dilute the stock solution to a final concentration of 10-100 fmol/µL in 0.1% formic acid, 2% acetonitrile for injection.
2. Liquid Chromatography (LC):
- Column: Use a C18 reversed-phase column (e.g., 75 µm ID x 15 cm, packed with 2-3 µm particles).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
- Gradient: Run a linear gradient from 2% to 35% B over 30 minutes at a flow rate of 300 nL/min.
- Injection: Inject 1-5 µL of the final peptide solution.
3. Mass Spectrometry (MS):
- Ionization Mode: Positive ion mode with electrospray ionization (ESI).
- MS1 Scan:
- Resolution: 70,000.
- Scan Range: 350-1500 m/z.
- AGC Target: 3e6.
- Max IT: 100 ms.
- MS/MS Scan (Data-Dependent Acquisition):
- Trigger: Top 10 most intense ions from the MS1 scan.
- Isolation Window: 1.6 m/z.
- Activation Type: HCD.
- Normalized Collision Energy (NCE): Use a stepped NCE of 25, 30, 35.
- MS2 Resolution: 17,500.
- AGC Target: 1e5.
- Max IT: 50 ms.
- Dynamic Exclusion: 20 seconds.
Visualizing the Fragmentation and Workflow
Peptide Fragmentation Diagram
The following diagram illustrates the primary cleavage points along the peptide backbone.
Caption: Predicted fragmentation of H-His-Ala-Ile-Tyr-Pro-Arg-His-OH, showing b- and y-ion series.
Experimental Workflow Diagram
Caption: Standard workflow for peptide fragmentation analysis by LC-MS/MS.
References
-
ResearchGate. (n.d.). A comprehensive investigation of proline fragmentation behavior in low-energy collision-induced dissociation peptide mass spectra. Retrieved August 6, 2025, from [Link]
-
ACS Publications. (2023, July 4). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry. [Link]
- Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved August 6, 2025, from [Link]
-
MDPI. (2021, November 18). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. [Link]
- Chawner, R., Holman, S. W., Gaskell, S. J., & Eyers, C. E. (2014). Peptide scrambling during collision-induced dissociation is influenced by N-terminal residue basicity. Journal of the American Society for Mass Spectrometry, 25(11), 1927-1938.
- Tabb, D. L., Smith, L. L., Breci, L. A., & Wysocki, V. H. (2003). Cleavage N-terminal to proline: analysis of a database of peptide tandem mass spectra. Analytical chemistry, 75(5), 1155-1161.
-
R Discovery. (2018, December 18). Energetic switch of the proline effect in collision‐induced dissociation of singly and doubly protonated peptide Ala‐Ala‐Arg‐Pro‐Ala‐Ala. [Link]
-
NIH. (n.d.). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PMC. [Link]
-
Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. [Link]
-
ResearchGate. (n.d.). Fragmentation rules of proline. Retrieved August 6, 2025, from [Link]
-
NIH. (n.d.). Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer. PMC. [Link]
-
PolyU Electronic Theses. (n.d.). Mass spectrometry of peptides and proteins : fragmentation pathways of protonated peptides containing histidine and conformational dynamics of proteins. [Link]
-
NIH. (n.d.). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. PMC. [Link]
-
De Novo Peptide Sequencing. (2016, February 1). b and y Ions. [Link]
-
PubMed. (1999, June 7). Mass spectrometric determination of a novel modification of the N-terminus of histidine-tagged proteins expressed in bacteria. [Link]
-
NIH. (n.d.). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. PMC. [Link]
-
NIH. (n.d.). Influence of Basic Residue Content on Fragment Ion Peak Intensities in Low-Energy Collision-Induced Dissociation Spectra of Peptides. PMC. [Link]
-
ResearchGate. (n.d.). CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Retrieved August 6, 2025, from [Link]
-
ResearchGate. (n.d.). MALDI fragment‐ion mass spectra of the chemically modified.... [Link]
-
The University of Liverpool Repository. (2023, January 19). Peptide scrambling during collision-induced dissociation is influenced by N-terminal residue basicity. [Link]
-
The Rockefeller University. (n.d.). the analysis of synthetic peptides and proteins by 252cf- plasma desorption mass spectrometry. [Link]
-
Wiley Online Library. (n.d.). Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. [Link]
-
Waters. (n.d.). What do the B & Y Matches Mean?. [Link]
-
NIH. (n.d.). A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. PMC. [Link]
-
UAB. (2011, January 14). Peptide ion fragmentation in mass spectrometry. [Link]
-
Walsh Medical Media. (2012, November 21). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. [Link]
-
ResearchGate. (n.d.). (PDF) Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation. Retrieved August 9, 2025, from [Link]
- Google Patents. (n.d.). WO2005057221A1 - Mass spectrometry of arginine-containing peptides.
-
Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. [Link]
-
ResearchGate. (n.d.). Typical peptide fragmentation generates b or y ions of different mass.... [Link]
-
MDPI. (2019, January 23). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. [Link]
-
ResearchGate. (n.d.). MS spectra and reporting immonium ion regions in unlabeled and heavy.... [Link]
-
ACS Publications. (n.d.). Determination of the Amino Acid Sequence in Oligopeptides by Computer Interpretation of Their High-Resolution Mass Spectral. [Link]
-
Technology Networks. (2023, December 8). Peptide Sequencing with Electrospray LC/MS Part 1: Ion Types and Nomenclature. [Link]
-
NCBI Bookshelf. (2019, November 6). Mass Spectrometry for Post-Translational Modifications. [Link]
-
AIMS Press. (2020, July 6). Features, roles and chiral analyses of proteinogenic amino acids. [Link]
-
Chemistry LibreTexts. (2019, May 8). B2. Sequence Determination Using Mass Spectrometry. [Link]
Sources
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. Freedom to Fragment: Introduction - AnalyteGuru [thermofisher.com]
- 3. uab.edu [uab.edu]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. sepscience.com [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers | MDPI [mdpi.com]
- 12. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PolyU Electronic Theses: Mass spectrometry of peptides and proteins : fragmentation pathways of protonated peptides containing histidine and conformational dynamics of proteins [theses.lib.polyu.edu.hk]
- 14. A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. researchgate.net [researchgate.net]
- 18. Dissociation Technique Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen: A Practical Guide to Handling H-His-Ala-Ile-Tyr-Pro-Arg-His-OH
In the landscape of drug discovery and life science research, peptides are the building blocks of innovation. Yet, their handling demands a protocol rooted in rigorous safety and foresight. This guide provides an in-depth operational plan for the safe handling and disposal of the synthetic peptide H-His-Ala-Ile-Tyr-Pro-Arg-His-OH. While this peptide is not classified as hazardous, its full toxicological profile remains uninvestigated, mandating a cautious and well-documented approach.[1] This document serves as your trusted resource, ensuring both the integrity of your research and the safety of your laboratory personnel.
The First Line of Defense: Personal Protective Equipment (PPE)
The cornerstone of laboratory safety is the consistent and correct use of Personal Protective Equipment. This is not merely a procedural formality but a critical barrier against potential exposure to a substance with unknown biological activity.[2]
Essential PPE for Handling H-His-Ala-Ile-Tyr-Pro-Arg-His-OH
| PPE Category | Item | Rationale |
| Eye and Face Protection | Safety Goggles | Protects against accidental splashes of peptide solutions and airborne lyophilized powder.[3][4] |
| Hand Protection | Disposable Nitrile Gloves | Prevents direct skin contact with the peptide. Nitrile offers good chemical resistance.[3][4] |
| Body Protection | Laboratory Coat | Shields skin and personal clothing from contamination.[3][4] |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the lyophilized powder to prevent inhalation of fine particles.[5][6] |
| Foot Protection | Closed-Toe Shoes | A fundamental laboratory requirement to protect against spills and falling objects.[2] |
A Note on Causality: The seemingly simple act of wearing gloves is a prime example of risk mitigation. Peptides, being biologically active molecules, can have unforeseen effects upon dermal absorption. While H-His-Ala-Ile-Tyr-Pro-Arg-His-OH is not known to be hazardous, this proactive measure is a hallmark of a robust safety culture.
From Vial to Bench: A Step-by-Step Handling Protocol
The journey of a peptide from its lyophilized state to a working solution is a critical phase where exposure risks are heightened. Adherence to a strict protocol is paramount.
Reconstitution of Lyophilized Peptide
-
Preparation: Before handling the vial, ensure you are wearing all necessary PPE, including a dust mask or respirator.[5][6] Conduct this procedure within a certified fume hood to control potential aerosols.[2][3]
-
Equilibration: Allow the vial of lyophilized peptide to reach room temperature before opening. This prevents the condensation of atmospheric moisture, which can compromise the peptide's stability.[5]
-
Weighing: If required, weigh the desired amount of peptide quickly and reseal the container promptly to minimize moisture absorption.[5]
-
Solubilization: Following the manufacturer's guidelines or established laboratory protocols, add the appropriate solvent to the vial.[3] If the peptide's solubility is unknown, it is advisable to start with a small amount of sterile, distilled water. Sonication may be used to aid dissolution, but avoid excessive heating.[5]
-
Labeling: Immediately and clearly label the container with the peptide name, concentration, solvent, and date of preparation.[2][7]
Storage of Peptide Solutions
Proper storage is crucial for maintaining the peptide's viability and preventing degradation.[8]
-
Short-Term Storage: For immediate use, peptide solutions can be stored at 2-8°C for up to a week.
-
Long-Term Storage: For extended storage, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[5][6][8]
The Final Step: Responsible Disposal
The disposal of H-His-Ala-Ile-Tyr-Pro-Arg-His-OH and its associated waste must be conducted with the same diligence as its handling to prevent environmental contamination and ensure regulatory compliance.[7]
Disposal Workflow
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
